molecular formula C10H11ClO3 B1629652 3-(2-Chloro-3-methoxyphenyl)propanoic acid CAS No. 853331-56-3

3-(2-Chloro-3-methoxyphenyl)propanoic acid

Cat. No.: B1629652
CAS No.: 853331-56-3
M. Wt: 214.64 g/mol
InChI Key: FIOFIGKOEGZNIK-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOFIGKOEGZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639958
Record name 3-(2-Chloro-3-methoxyphenyl)propanoic acid
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853331-56-3
Record name 3-(2-Chloro-3-methoxyphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 853331-56-3
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Foundational & Exploratory

3-(2-Chloro-3-methoxyphenyl)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Synthetic Methodologies

Executive Summary

3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS: 853331-56-3) is a functionalized phenylpropanoic acid derivative utilized primarily as a scaffold in medicinal chemistry. Characterized by a specific substitution pattern—an electron-withdrawing chlorine atom at the ortho position and an electron-donating methoxy group at the meta position relative to the propanoic acid side chain—this compound offers unique steric and electronic properties. It serves as a critical intermediate in the synthesis of neuroprotective agents, metabolic modulators, and peptidomimetics.

This guide provides a comprehensive analysis of its physiochemical properties, validated synthetic protocols, and applications in rational drug design.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The distinct substitution pattern of the phenyl ring dictates the compound's solubility, metabolic stability, and binding affinity in protein pockets.

Identification Data[2][4][5][6]
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-(2-Chloro-3-methoxyphenyl)propionic acid; Benzenepropanoic acid, 2-chloro-3-methoxy-
CAS Registry Number 853331-56-3
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES COc1cccc(CCC(O)=O)c1Cl
InChI Key FIOFIGKOEGZNIK-UHFFFAOYSA-N
Physical Properties
PropertyValueSource/Condition
Appearance White to off-white crystalline powderStandard State
Melting Point 144–148 °CSigma-Aldrich [1]
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in waterPredicted based on logP
pKa (Acid) ~4.5Carboxylic acid moiety
LogP ~2.3Predicted (Lipophilic)

Structural Analysis & Pharmacophore Utility

In drug discovery, the 2-chloro-3-methoxy substitution pattern is not arbitrary. It is often employed to modulate metabolic stability and receptor selectivity.

  • 2-Chloro Substituent (Ortho): The chlorine atom introduces steric bulk near the side chain, restricting conformational rotation around the phenyl-alkyl bond. Electronically, it acts as a weak deactivator but provides a lipophilic handle for hydrophobic pockets. It also blocks metabolic oxidation at the ortho position.

  • 3-Methoxy Substituent (Meta): This group functions as a hydrogen bond acceptor. The methoxy oxygen can interact with serine or threonine residues in binding pockets.

  • Propanoic Acid Tail: A flexible linker ending in a carboxylate. This moiety typically engages in salt bridges with positively charged residues (Arginine, Lysine) in target proteins.

Diagram 1: Structural Pharmacophore Analysis

Pharmacophore Core Phenyl Scaffold Cl 2-Chloro (Ortho) Steric Block & Lipophilicity Core->Cl Substitution C2 OMe 3-Methoxy (Meta) H-Bond Acceptor Core->OMe Substitution C3 Tail Propanoic Acid Ionic Interaction / Linker Core->Tail Linker C1 Cl->Tail Restricts Rotation

Caption: Pharmacophore dissection showing the functional roles of substituents on the phenylpropanoic core.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this compound. Route A is preferred for scale-up due to the availability of aldehyde precursors, while Route B is useful for combinatorial library generation via cross-coupling.

Route A: Knoevenagel Condensation & Reduction (Scale-Up Preferred)

This route utilizes 2-chloro-3-methoxybenzaldehyde as the starting material.

Step 1: Knoevenagel Condensation

  • Reagents: 2-Chloro-3-methoxybenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Conditions: Reflux (90–100 °C) for 4–6 hours.

  • Mechanism: The aldehyde condenses with malonic acid to form the cinnamic acid derivative, followed by decarboxylation.

  • Intermediate: (E)-3-(2-Chloro-3-methoxyphenyl)acrylic acid.

Step 2: Selective Reduction

  • Reagents: H₂ (gas), Pd/C (10%) or Raney Nickel.

  • Solvent: Methanol or Ethyl Acetate.

  • Note: Care must be taken to avoid hydrodehalogenation (loss of Cl). Using a poisoned catalyst or controlling pressure (1 atm) preserves the aryl chloride.

Route B: Heck Coupling (Library Synthesis)

This route is ideal if the aryl halide precursor is more accessible.

  • Precursors: 1-Bromo-2-chloro-3-methoxybenzene + Methyl acrylate.

  • Catalyst: Pd(OAc)₂, P(o-tol)₃, Et₃N.

  • Conditions: DMF, 100 °C.

  • Workup: Saponification of the resulting ester (LiOH/THF/H₂O) yields the free acid.

Diagram 2: Synthetic Workflow (Route A)

Synthesis Start 2-Chloro-3-methoxybenzaldehyde Inter Intermediate: (E)-3-(2-Chloro-3-methoxyphenyl)acrylic acid Start->Inter Knoevenagel Condensation Reflux, -CO2 Reagent1 + Malonic Acid Pyridine/Piperidine Reagent1->Inter Product Target: This compound Inter->Product Selective Reduction (Preserve Ar-Cl) Step2 Hydrogenation (H2, Pd/C, MeOH) Step2->Product

Caption: Step-wise synthesis via Knoevenagel condensation followed by selective hydrogenation.

Applications in Drug Discovery[1][11][12]

Peptidomimetics and Protease Inhibitors

The 3-phenylpropanoic acid scaffold mimics the side chain of phenylalanine and tyrosine. By incorporating the 2-chloro-3-methoxy motif, researchers create "non-natural" amino acid surrogates that resist proteolytic cleavage.

  • Mechanism: The carboxylic acid can be converted to an amide, acting as a transition state mimic in protease inhibitors (e.g., for renin or HIV protease) [2].

GPCR Ligands

Derivatives of this acid have been explored as antagonists for G-protein coupled receptors. The lipophilic chlorine atom enhances binding in hydrophobic pockets of receptors such as the Free Fatty Acid Receptors (FFAR).

Neuroprotective Agents

Research indicates that phenylpropanoic acid derivatives can exhibit neuroprotective properties by modulating kynurenine pathway enzymes. The specific substitution pattern aids in blood-brain barrier (BBB) penetration due to increased lipophilicity compared to the unsubstituted parent acid [3].

Safety and Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[4][1][2]
Aquatic Toxicity H400Very toxic to aquatic life (Acute).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (room temperature). Keep container tightly closed to prevent moisture absorption.

  • Spill: Sweep up solid spills without creating dust. Neutralize residues with dilute bicarbonate solution if necessary.

References

  • Sigma-Aldrich. (n.d.). 3-(2-Chloro-3-methoxyphenyl)propionic acid Product Sheet. Retrieved from

  • Ghosh, A. K., et al. (2017). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry.
  • ChemicalBook. (2026). 3-(2-Chlorophenyl)propionic acid derivatives and properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 3-(2-Methoxyphenyl)propanoic acid Thermodynamic Data. Retrieved from

Sources

Technical Guide: Phenylpropanoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylpropanoic acid (dihydrocinnamic acid) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the modulation of nuclear receptors (PPARs), G-protein coupled receptors (GPR40/FFAR1), and histone deacetylases (HDACs). Its structural versatility—comprising a lipophilic aromatic tail, a flexible C3 linker, and a polar carboxylate head group—allows for precise tuning of pharmacokinetic properties and target selectivity. This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of this scaffold, providing actionable protocols for drug discovery professionals.

Part 1: Molecular Architecture & SAR Analysis

The 3-phenylpropanoic acid moiety functions primarily as a lipid mimetic . Its efficacy stems from its ability to mimic endogenous fatty acids and metabolites, allowing it to interact with lipid-sensing receptors.

The Pharmacophore Model

The scaffold is generally divided into three domains, each amenable to specific modifications:

DomainFunctionCritical SAR Features
Acidic Head Group Ionic InteractionForms salt bridges with Arg/Tyr residues in the ligand-binding domain (LBD). Bioisosteres: Carboxylates are often replaced by thiazolidinediones (TZDs) or tetrazoles to improve oral bioavailability or selectivity.
C3 Linker Flexibility & PositioningThe saturated ethyl bridge provides rotational freedom, allowing the head group to adopt the necessary conformation for hydrogen bonding. Stereochemistry: Substitution at the

-position (e.g., ethoxy, alkyl) creates chiral centers that dictate subtype selectivity (e.g., PPAR

vs. PPAR

).
Aromatic Tail Hydrophobic Pocket FillingThe phenyl ring (often substituted) occupies the hydrophobic pocket of the receptor. Bulky substituents (e.g., trifluoromethyl, alkoxy) enhance binding affinity by displacing water and increasing van der Waals contacts.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing phenylpropanoic acid derivatives based on the therapeutic target.

SAR_Logic Scaffold 3-Phenylpropanoic Acid Scaffold Head Head Group Modification Scaffold->Head Linker Linker Stereochemistry Scaffold->Linker Tail Tail Substitution Scaffold->Tail PPAR Target: PPAR Agonist (Metabolic Disease) Head->PPAR Retain COOH or TZD Bioisostere HDAC Target: HDAC Inhibitor (Oncology) Head->HDAC Convert to Hydroxamic Acid Linker->PPAR Alpha-substitution (S-enantiomer preference) Tail->PPAR Lipophilic/ Halogenated groups GPR40 Target: GPR40 Agonist (T2D - Fasiglifam) Tail->GPR40 Add Bi-aryl/ Polar groups

Caption: Decision tree for optimizing the phenylpropanoic scaffold. Blue nodes indicate the core; Green, Red, and Yellow indicate therapeutic endpoints.

Part 2: Therapeutic Verticals

Metabolic Disease: PPAR Agonists

Phenylpropanoic acid derivatives are the structural backbone of "Glitazars" (Dual PPAR


 agonists).
  • Mechanism: The carboxylate head binds to the AF-2 helix in the PPAR LBD, stabilizing the receptor-coactivator complex.

  • Case Study: Tesaglitazar . This compound utilizes an

    
    -ethoxy-phenylpropanoic acid core. The 
    
    
    
    -substituent restricts the conformation of the carboxylate, enhancing selectivity for PPAR
    
    
    and
    
    
    over
    
    
    .
Diabetes: GPR40 (FFAR1) Agonists

Unlike PPARs (nuclear receptors), GPR40 is a GPCR.[1][2][3]

  • Mechanism: Phenylpropanoic acids mimic long-chain free fatty acids, activating GPR40 on pancreatic

    
    -cells to potentiate glucose-stimulated insulin secretion (GSIS).
    
  • Case Study: Fasiglifam (TAK-875) .

    • Modification: The scaffold includes a dihydrobenzofuran moiety.

    • Advantage:[4] Reduced lipotoxicity compared to earlier derivatives by balancing the lipophilic tail with polar ether linkages.

Part 3: Synthetic Methodologies

Efficient synthesis of phenylpropanoic acids typically proceeds via the reduction of cinnamic acid derivatives or direct coupling strategies.

Primary Route: The Heck-Hydrogenation Sequence

This route is preferred for generating diverse libraries because it allows the late-stage introduction of the acid moiety to various aryl halides.

  • Heck Coupling: Aryl halide + Acrylate ester

    
     Cinnamate ester.
    
  • Hydrogenation: Cinnamate ester

    
     Phenylpropionate ester.
    
  • Hydrolysis: Ester

    
     Acid.
    
Experimental Protocol: Synthesis of 3-(4-Trifluoromethylphenyl)propanoic Acid

Note: This protocol is a standardized composite based on high-yield literature methods.

Reagents:

  • 4-Trifluoromethyliodobenzene (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Acetonitrile (MeCN)

  • Pd/C (10% w/w)[5]

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Heck Coupling (Formation of the Cinnamate):

    • Charge a flame-dried Schlenk flask with 4-trifluoromethyliodobenzene (5 mmol), Pd(OAc)₂ (0.1 mmol), and P(o-tol)₃ (0.2 mmol).

    • Evacuate and backfill with nitrogen (3 cycles).

    • Add anhydrous MeCN (15 mL), Et₃N (10 mmol), and methyl acrylate (6 mmol) via syringe.

    • Heat the mixture to 85°C for 12 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of iodide.

    • Cool to room temperature, filter through a celite pad, and concentrate the filtrate.

    • Purify via flash column chromatography to obtain methyl 3-(4-trifluoromethylphenyl)acrylate.

  • Catalytic Hydrogenation (Saturation):

    • Dissolve the acrylate intermediate in MeOH (20 mL).

    • Add 10% Pd/C (10 wt% loading relative to substrate).

    • Safety: Purge the vessel with N₂ first, then introduce H₂ (balloon pressure, ~1 atm) carefully.

    • Stir vigorously at room temperature for 4 hours. Causality: The alkene is reduced selectively over the trifluoromethyl group under these mild conditions.

    • Filter through celite to remove Pd/C. Concentrate to yield methyl 3-(4-trifluoromethylphenyl)propanoate.

  • Saponification (Hydrolysis):

    • Dissolve the ester in THF/Water (1:1, 10 mL).

    • Add LiOH (3.0 equiv). Stir at room temperature for 3 hours.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc.

    • Dry over MgSO₄ and concentrate to yield the final acid.

Part 4: Mechanism of Action Visualization

The following diagram details the signaling cascade activated by PPAR agonists derived from this scaffold.

PPAR_Pathway cluster_nucleus Nucleus Ligand Phenylpropanoic Agonist (Drug) PPAR PPAR Subtype (alpha/gamma) Ligand->PPAR Diffuses & Binds Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct Recruits DNA PPRE (DNA Response Element) Complex->DNA Binds Transcription Gene Transcription (Lipid Metabolism) CoAct->Transcription DNA->Transcription Outcome Therapeutic Effect: Reduced Triglycerides/Glucose Transcription->Outcome

Caption: Activation pathway of PPAR nuclear receptors by phenylpropanoic acid ligands, leading to transcriptional regulation of metabolic genes.

References

  • Discovery of Phenylpropanoic Acid Derivatives as GPR40 Agonists. Mikami, S., et al.[6] (2012).[6][7] Journal of Medicinal Chemistry.

  • Structure-Activity Relationship of Phenylpropanoic Acid PPAR Agonists. Nomura, M., et al.[4][8][9] (2003). Journal of Medicinal Chemistry.

  • Heck Reaction in Heterocyclic and Medicinal Chemistry. Heravi, M. M., & Fazeli, A. (2010).[8][10] Heterocycles.

  • Hydroxamic Acid Derivatives as HDAC Inhibitors. Mwakwari, S. C., et al.[11] (2010).[8][10] In: Strategies for Organic Drug Synthesis and Design.

  • GPR40 (FFAR1) Agonists for Type 2 Diabetes. Rani, L., et al.[1][2] (2021).[2] Mini Reviews in Medicinal Chemistry.

Sources

In-Depth Technical Guide: 3-(2-Chloro-3-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-methoxyphenyl propionic acid molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-(2-Chloro-3-methoxyphenyl)propionic acid is a specialized phenylpropanoid intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and anti-inflammatory pathways.[1] As a hydrocinnamic acid derivative, its steric and electronic properties—defined by the ortho-chloro and meta-methoxy substituents—make it a critical scaffold for modifying drug potency and metabolic stability.

This guide provides a definitive technical breakdown of its physicochemical properties, synthetic pathways, and quality control protocols.

Core Physicochemical Data
PropertySpecification
Chemical Name 3-(2-Chloro-3-methoxyphenyl)propanoic acid
Common Name 2-Chloro-3-methoxyhydrocinnamic acid
CAS Registry Number 853331-56-3
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Monoisotopic Mass 214.0397 Da
Physical Form White to off-white crystalline solid
Melting Point 144–148 °C
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Analysis

The molecule consists of a propionic acid tail attached to a benzene ring. The numbering priority assigns the alkyl chain attachment point as position 1.

  • Position 1: Propionic acid chain (

    
    )
    
  • Position 2: Chlorine atom (

    
    ) – Provides steric bulk and lipophilicity.
    
  • Position 3: Methoxy group (

    
    ) – Acts as a hydrogen bond acceptor and electron donor.
    

Synthetic Methodology

The synthesis of 3-(2-Chloro-3-methoxyphenyl)propionic acid generally follows a Knoevenagel Condensation followed by Selective Reduction . This route is preferred over direct Friedel-Crafts alkylation due to the deactivating nature of the chlorine substituent and the directing effects of the methoxy group.

Protocol: Two-Stage Synthesis from Aldehyde Precursor
Stage 1: Knoevenagel Condensation

Precursors: 2-Chloro-3-methoxybenzaldehyde + Malonic Acid. Catalyst: Piperidine / Pyridine.

  • Reaction: Dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalysis: Add catalytic piperidine.

  • Conditions: Reflux at 80–100°C for 4–6 hours until

    
     evolution ceases (decarboxylation).
    
  • Workup: Pour mixture into ice-cold HCl. Precipitate the intermediate 2-Chloro-3-methoxycinnamic acid .

Stage 2: Selective Hydrogenation

Precursor: 2-Chloro-3-methoxycinnamic acid. Reagent:


 (gas) or Formate donor.
Catalyst:  Pd/C (5%) or Raney Nickel.
Note: Care must be taken to avoid hydrodehalogenation (loss of Cl).
  • Solvent: Methanol or Ethanol.

  • Conditions: Hydrogenation at mild pressure (1–3 atm) or transfer hydrogenation using ammonium formate. Monitor strictly to prevent removal of the aromatic chlorine.

  • Purification: Filter catalyst, concentrate filtrate, and recrystallize from Ethyl Acetate/Hexane.

Synthetic Pathway Diagram

SynthesisPathway Aldehyde 2-Chloro-3-methoxy- benzaldehyde Intermediate INTERMEDIATE: 2-Chloro-3-methoxy- cinnamic acid Aldehyde->Intermediate Knoevenagel Condensation (Pyridine/Piperidine, -CO2) Malonic Malonic Acid Malonic->Intermediate Product FINAL PRODUCT: 3-(2-Chloro-3-methoxyphenyl) propionic acid Intermediate->Product Selective Reduction (H2, Pd/C, controlled)

Caption: Figure 1. Stepwise synthesis via Knoevenagel condensation and selective catalytic hydrogenation.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for drug development assays, a multi-modal validation workflow is required.

Expected NMR Profile (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton:

    
     12.0–12.5 ppm (s, 1H, broad, 
    
    
    
    ).
  • Aromatic Protons:

    • 
       7.2–7.3 ppm (m, 1H, H-5).
      
    • 
       6.9–7.1 ppm (m, 2H, H-4, H-6).
      
  • Methoxy Group:

    
     3.85 ppm (s, 3H, 
    
    
    
    ).
  • Alkyl Chain:

    • 
       2.90 ppm (t, 2H, Ar-
      
      
      
      -).
    • 
       2.55 ppm (t, 2H, -
      
      
      
      -COOH).
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Target Mass: 213.0 m/z.

  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine (

    
     / 
    
    
    
    ).
QC Workflow Diagram

QC_Workflow Sample Crude Product HPLC HPLC Purity Check (>98% required) Sample->HPLC NMR 1H-NMR Verification (Structure Confirmation) Sample->NMR MS LC-MS Analysis (MW & Isotope Pattern) Sample->MS Decision Pass/Fail Decision HPLC->Decision NMR->Decision MS->Decision Release Release for Assay Decision->Release All Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Sample

Caption: Figure 2. Quality Control decision tree for validating chemical purity and identity.

Pharmaceutical Applications

This compound serves as a versatile "building block" in medicinal chemistry.[2] The propionic acid moiety allows for easy coupling to amines (forming amides) or alcohols (forming esters), while the halogenated ring provides metabolic resistance.

  • GPCR Ligand Synthesis: The 2-chloro-3-methoxy motif mimics specific catecholamine neurotransmitters while preventing rapid metabolic degradation by COMT (Catechol-O-methyltransferase).

  • Anti-Inflammatory Agents: Structurally homologous to NSAIDs (e.g., Diclofenac, Ibuprofen derivatives), it is used to synthesize novel COX-2 inhibitors.

  • Peptidomimetics: Used as a C-terminal cap in peptide synthesis to improve lipophilicity and membrane permeability.

References

  • Sigma-Aldrich. (n.d.).[3] 3-(2-Chloro-3-methoxyphenyl)propionic acid Product Specification. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 3-(2-Chloro-3-methoxyphenyl)propionic acid.[1][6][7][8][9] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[5][10][11] Product Datasheet: CAS 853331-56-3.[1][6][7][8][9] Retrieved from

  • NIST Chemistry WebBook. (n.d.). Hydrocinnamic acid derivatives and spectral data. Retrieved from

Sources

Introduction: The Strategic Role of Halogenation in Phenylpropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Halogenated Phenylpropanoic Acid Analogs: Synthesis, Bioactivity, and Therapeutic Frontiers

Phenylpropanoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring is a powerful and widely employed strategy to modulate the molecule's physicochemical and pharmacological properties. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, analysis, biological activities, and structure-activity relationships of halogenated phenylpropanoic acid analogs, grounded in field-proven insights and experimental causality.

Part 1: Synthesis and Structural Elucidation

The successful development of novel analogs hinges on robust synthetic strategies and rigorous analytical validation. The choice of synthetic route depends on the desired halogen, its position on the aromatic ring, and the required stereochemistry.

Core Synthesis Strategies

The construction of the phenylpropanoic acid core can be achieved through various established methods, often followed by a halogenation step, or by starting with an already halogenated precursor. A common approach involves the enantioselective hydrogenation of a phenyl compound, followed by further modifications.[1]

A generalized synthetic workflow is outlined below. The causality behind this sequence is to first establish the core carbon skeleton and stereochemistry, which are often more sensitive to reaction conditions, before introducing the halogen, which can be accomplished under a wider variety of conditions.

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Halogenation & Finalization A Phenyl Precursor (e.g., Cinnamic Acid Ester) B Asymmetric Hydrogenation A->B Chiral Catalyst (e.g., Rh-complex) C Chiral Phenylpropanoic Acid Ester B->C D Electrophilic Halogenation C->D Purification E Halogenated Ester D->E NBS, NCS, etc. F Saponification E->F NaOH or LiOH G Final Halogenated Analog F->G

Caption: Generalized workflow for the synthesis of chiral halogenated phenylpropanoic acids.

Spectroscopic and Chromatographic Validation

A self-validating protocol demands that the identity and purity of every synthesized compound are unequivocally confirmed before biological evaluation. This ensures that observed activity is attributable to the target molecule and not an impurity.

Typical Analytical Workflow:

  • Initial Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track the reaction's progress.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final compound to >95% purity.[2]

  • Structural Confirmation: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides definitive structural evidence.

AnalyticalWorkflow A Crude Product from Synthesis B Purification Reversed-Phase HPLC A->B C C B->C D Structural Elucidation ¹H NMR ¹³C NMR HRMS C->D Yes F Repurify or Resynthesize C->F No E Characterized Compound Ready for Bioassay D->E F->B

Caption: Standard workflow for the purification and analytical validation of synthesized analogs.

Part 2: Biological Activities and Therapeutic Potential

Halogenated phenylpropanoic acid analogs have been explored as modulators of a diverse range of biological targets, demonstrating their versatility as a chemical scaffold.

Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of research has focused on substituted phenylpropanoic acids as agonists for PPARs, which are key regulators of glucose and lipid metabolism.[3] These analogs are being investigated for treating metabolic syndrome, dyslipidemia, and diabetes.[4]

  • PPARα/δ Dual Agonists: Certain optically active α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists of human PPARα and PPARδ.[5]

  • PPARα Selective Agonists: Structure-activity relationship (SAR) studies have led to the discovery of potent and selective human PPARα activators.[4]

  • PPARγ Agonists: Interestingly, α-benzylphenylpropanoic acid analogs have shown a reversal of the typical stereochemistry-activity relationship for PPARγ activation.[3]

The mechanism involves the ligand binding to the PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolism.

PPAR_Pathway ligand Halogenated Phenylpropanoic Acid ppar PPARα/γ Receptor (in Nucleus) ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binds to transcription Target Gene Transcription ppre->transcription Initiates effect Biological Effect (e.g., ↓ Glucose, ↓ Lipids) transcription->effect

Caption: Simplified signaling pathway for PPAR agonists.

Antimicrobial and Antimalarial Activity

Halogenation is a known strategy to enhance antimicrobial properties.

  • Antibacterial: Halogenated analogs of natural A-type proanthocyanidins have demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 μg/mL.[6][7] These studies suggest that analogs with specific hydroxylation and halogenation patterns are particularly effective at inhibiting bacterial growth and biofilm formation.[7][8]

  • Antimalarial: The incorporation of bromine into the core structure of the marine natural product thiaplakortone A yielded an analog with potent antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[2]

Other Therapeutic Targets

The versatility of this scaffold extends to other important drug targets:

  • G-Protein Coupled Receptors (GPCRs): Phenylpropanoic acid derivatives are being developed as agonists for GPR40 and GPR120, which are therapeutic targets for type 2 diabetes and other metabolic diseases.[9][10]

  • Progesterone and Prostaglandin Receptors: Halogen substitution has been used to develop potent progesterone receptor antagonists and selective antagonists for the EP3 prostaglandin receptor.[11][12]

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is the cornerstone of rational drug design. For halogenated phenylpropanoic acids, the key variables are the nature of the halogen, its position on the phenyl ring, and the stereochemistry of the propanoic acid side chain.

  • Influence of Halogen Position: In one study on progesterone receptor antagonists, a fluorine atom in the meta position of the phenyl ring improved binding activity compared to substitutions at the ortho and para positions.[11] For beta-adrenolytic compounds, 2,5-dihalogenated derivatives were more potent than 2,4-dihalogenated or 3,4-dihalogenated compounds.[13]

  • Influence of Stereochemistry: For PPARα activators, the stereochemistry at the α-position of the propanoic acid is a key determinant of potency and selectivity.[4]

  • General Trends in Antimicrobial Activity: For certain classes of halogenated analogs, having fewer hydroxyl groups on the overall structure tends to improve antimicrobial activity.[6][7]

Analog Class Target Key SAR Finding Reference
Phenylpropanoic AcidsPPARα/δThe shape of the linker and substituents on the distal benzene ring are key for potency.[5]
α-Alkylphenylpropanoic AcidsPPARαStereochemistry at the α-position is critical for subtype selectivity.[4]
Halogenated Phenylethanolaminesβ-Adrenergic Receptors2,5-dihalogenation provides stronger receptor blocking than 2,4- or 3,4-dihalogenation.[13]
Halogenated Proanthocyanidin AnalogsGram-positive BacteriaAnalogs with one hydroxyl group on the B-ring show better antimicrobial activity than those with two.[7][8]
Acetoxyphenyl Progesterone DerivativesProgesterone ReceptorA fluorine atom at the meta position enhances binding affinity compared to ortho or para positions.[11]

Part 4: Experimental Protocols

The following protocols are provided as a template for researchers. It is critical to consult original literature and adapt these methods based on the specific substrate and available laboratory equipment.

Protocol: Synthesis of a Halogenated Phenylpropanoic Acid Analog

This protocol provides a general procedure for the late-stage bromination of a Boc-protected phenylpropanoic acid derivative, adapted from methodologies for halogenating complex scaffolds.[2]

  • Dissolution: Dissolve the starting phenylpropanoic acid derivative (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at 0 °C. Causality: Slow addition at low temperature helps control the reaction's exothermicity and improves selectivity.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase in vacuo and purify the crude product using column chromatography or preparative HPLC to yield the final halogenated compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: NMR Sample Preparation and Analysis

This protocol is adapted from standard spectroscopic analysis procedures.[14]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to enhance sensitivity.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Conclusion and Future Perspectives

Halogenated phenylpropanoic acid analogs continue to be a fertile ground for drug discovery. The strategic introduction of halogens provides a reliable method for fine-tuning the pharmacological properties of this versatile scaffold. SAR studies have revealed clear patterns, such as the positional effects of halogens on receptor affinity and the influence of stereochemistry on subtype selectivity. Future research will likely focus on exploring less common halogenation patterns, developing more efficient and selective synthetic methods, and applying these analogs to a broader range of biological targets, including ion channels and enzymes. As our understanding of pharmacokinetics and metabolism deepens, the rational design of next-generation halogenated phenylpropanoic acids holds significant promise for addressing unmet medical needs in metabolic disease, infectious disease, and beyond.

References

  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. (2008). PubMed.
  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006). Bioorganic & Medicinal Chemistry Letters.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed.
  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). Journal of Medicinal Chemistry.
  • Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. (2011). Journal of Medicinal Chemistry.
  • Preparation of optically active 3-phenylpropionic acid derivatives, used for preparing halo-phenyl compounds, comprises hydrogenating cis-isomer mixture of phenyl compound, crystallizing enantiomer mixture and isolating solid material. (N.d.).
  • A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. (N.d.). Benchchem.
  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. (1976). PubMed.
  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. (2025).
  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Applic
  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. (2024). PubMed.
  • Synthesis and use of phenylpropionic acid derivatives. (N.d.).
  • Synthesis of 2-phenylpropionic acid. (N.d.). PrepChem.com.
  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). MDPI.
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry.

Sources

Technical Guide: Bioactivity Profile & Synthetic Utility of 3-(2-Chloro-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth bioactivity and chemical profile of 3-(2-Chloro-3-methoxyphenyl)propanoic acid , a specialized phenylpropanoic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 853331-56-3 ) is a functionalized hydrocinnamic acid derivative serving as a critical building block in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and nuclear receptor ligands.[1][2]

While often categorized as a chemical intermediate, this scaffold possesses intrinsic bioactivity potential as a carboxylic acid pharmacophore , specifically targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs) . Its structural features—a lipophilic phenyl ring substituted with chlorine (metabolic blocker) and a methoxy group (hydrogen bond acceptor)—make it a high-value motif for optimizing drug-like properties (ADME) in lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 853331-56-3
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES COc1cccc(CCC(O)=O)c1Cl
Appearance White to off-white crystalline solid
Melting Point 144–148 °C
pKa (Acid) ~4.5 (Predicted)
LogP (Lipophilicity) 2.3 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Analysis for Medicinal Chemistry
  • Carboxylic Acid Headgroup: Acts as the primary "anchor," forming ionic bonds with positively charged residues (e.g., Arginine) in receptor binding pockets.

  • 2-Chloro Substituent: Provides steric bulk and lipophilicity. Crucially, it blocks metabolic oxidation at the chemically reactive ortho position, enhancing the molecule's half-life (

    
    ).
    
  • 3-Methoxy Group: Functions as a hydrogen bond acceptor and electron-donating group, modulating the electron density of the aromatic ring and improving solubility compared to a purely alkylated phenyl ring.

Bioactivity Potential & Mechanism of Action[5]

Primary Target Class: GPR40 (FFAR1) Agonism

The 3-phenylpropanoic acid moiety is the defining pharmacophore for GPR40 agonists (e.g., Fasiglifam/TAK-875). This receptor, expressed in pancreatic


-cells, enhances glucose-dependent insulin secretion.
  • Mechanism: The carboxylic acid of this compound mimics the carboxylate of endogenous long-chain fatty acids. It engages in an electrostatic interaction with Arg183 and Arg258 within the GPR40 binding pocket.

  • Signaling Cascade: Binding triggers

    
     coupling, activating Phospholipase C (PLC), which hydrolyzes 
    
    
    
    into
    
    
    . This releases intracellular
    
    
    , driving insulin vesicle exocytosis.
Secondary Target Class: PPAR Ligands

The structural similarity to fibrates suggests potential activity at PPAR


  or PPAR

receptors. The propanoic acid tail allows for ligand-binding domain (LBD) stabilization, potentially regulating lipid metabolism genes.
Synthetic Utility (Intermediate)

Beyond direct binding, this compound is a "privileged structure" intermediate. It is frequently coupled with amines to form dihydrocinnamides , a class of inhibitors for enzymes such as Kynurenine 3-monooxygenase (KMO) , a target in neurodegenerative disease research.

Visualization: Signaling & Synthesis Workflows

GPR40 Signaling Pathway (Mechanism of Action)

This diagram illustrates the downstream effects of the GPR40 agonist pharmacophore.

GPR40_Signaling Ligand 3-(2-Cl-3-OMe-phenyl) propanoic acid (Pharmacophore) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Activates (Arg183/258 Binding) Gq Gαq Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis

Figure 1: Putative signaling cascade activated by the phenylpropanoic acid pharmacophore via GPR40.

Synthetic Route: Knoevenagel Condensation

The industrial standard for synthesizing this scaffold ensures high purity and yield.

Synthesis_Route Start 2-Chloro-3-methoxy benzaldehyde Intermediate Cinnamic Acid Derivative Start->Intermediate Knoevenagel Condensation (Reflux) Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Intermediate Product 3-(2-Chloro-3-methoxyphenyl) propanoic acid Intermediate->Product Reduction (C=C Saturation) Step2 Hydrogenation (H2, Pd/C)

Figure 2: Two-step synthetic pathway from the aldehyde precursor.

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of this compound via Knoevenagel condensation followed by reduction.

Step 1: Condensation

  • Reagents: Dissolve 2-Chloro-3-methoxybenzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (20 mL).

  • Catalysis: Add Piperidine (0.5 mL) as a catalyst.

  • Reaction: Reflux at 100°C for 3–5 hours until

    
     evolution ceases.
    
  • Workup: Pour the mixture into ice-cold HCl (1M) to precipitate the cinnamic acid intermediate. Filter and dry.

Step 2: Hydrogenation

  • Reagents: Dissolve the intermediate (from Step 1) in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the final product (Yield: ~85%).

Bioassay: FLIPR Calcium Flux (GPR40 Activity)

Objective: Validate the agonist activity of the scaffold in GPR40-expressing CHO cells.

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR40 in 384-well black-wall plates.

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 60 min at 37°C.

  • Compound Preparation: Dissolve this compound in DMSO (10 mM stock). Prepare serial dilutions in HBSS buffer.

  • Measurement: Add compound to cells and monitor fluorescence (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate

    
     based on the peak calcium response relative to a reference agonist (e.g., Linoleic Acid or TAK-875).
    

References

  • GPR40 Agonist Discovery: Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. Link

  • Phenylpropanoic Acid SAR: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013. Link

  • Synthesis Methodology: Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction." Comprehensive Organic Synthesis, 1991. Link

  • Chemical Properties: PubChem Compound Summary for CAS 853331-56-3. Link[1]

Sources

A Scientist's Guide to Novel Carboxylic Acid Building Blocks for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Carboxyl Group in Drug Design

The carboxylic acid moiety is a cornerstone in the pharmacopoeia, found in a vast array of therapeutic agents, from nonsteroidal anti-inflammatory drugs (NSAIDs) to antibiotics and statins.[1] Its prevalence is a testament to its ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[2][3] However, the very properties that make it an effective pharmacophore can also be a significant liability in drug development. The ionized nature of the carboxyl group at physiological pH often leads to poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity through the formation of reactive acyl glucuronides.[2][4][5]

This guide provides an in-depth exploration of modern strategies to circumvent these challenges through the use of novel carboxylic acid building blocks. We will delve into the rationale behind bioisosteric replacement and present a technical overview of emerging isosteres that offer improved physicochemical and pharmacokinetic properties. Furthermore, this guide will provide actionable, field-proven synthetic protocols and discuss cutting-edge, high-throughput methodologies for the rapid generation of diverse compound libraries, empowering researchers to navigate the complexities of modern drug discovery.

The Principle of Bioisosterism: A Strategic Paradigm Shift

Bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably modulating other properties, is a powerful strategy in medicinal chemistry.[6] The success of this approach is highly context-dependent, as the subtle interplay of a molecule's physicochemical properties with its biological target determines the outcome of any structural modification.[7] Therefore, a deep understanding of the electronic and steric properties of both the native functional group and its potential replacements is paramount.

A New Generation of Carboxylic Acid Bioisosteres

The limitations of traditional carboxylic acids have spurred the development of a diverse palette of bioisosteres. This section will explore some of the most promising novel building blocks that have emerged in recent years.

Tetrazolones: Enhancing Metabolic Stability

Tetrazoles have long been recognized as effective non-classical bioisosteres of carboxylic acids, featured in over 20 FDA-approved drugs.[7] More recently, 1-substituted tetrazol-5-ones have gained attention for their high degree of metabolic stability.[8]

Tetrazolones exhibit pKa values that can be similar to their corresponding carboxylic acids, allowing them to maintain key interactions with biological targets.[8] A significant advantage is their increased resistance to metabolic degradation pathways that affect carboxylic acids.[9]

ParameterTelmisartan (Carboxylic Acid)Tetrazolone Analog
In Vitro Potency (AT1 Receptor Binding, IC50) 1.9 nM1.8 nM
Calculated LogP (cLogP) 7.77.0
In Vivo Clearance (Rat) 2.3 L/h/kg0.09 L/h/kg
Data sourced from Duncton et al. (2016).[10]

This protocol, adapted from Duncton et al. (2016), describes a scalable, one-pot synthesis of tetrazolones.[7][11][12]

DOT Script for Tetrazolone Synthesis Workflow:

AcidChloride Acid Chloride ReactionMixture Reaction Mixture AcidChloride->ReactionMixture Azidotrimethylsilane Azidotrimethylsilane (TMSN3) Azidotrimethylsilane->ReactionMixture Acetonitrile Acetonitrile (Solvent) Acetonitrile->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Workup Aqueous Workup Heating->Workup Tetrazolone Tetrazolone Product Workup->Tetrazolone

Caption: Workflow for the one-pot synthesis of tetrazolones.

Materials:

  • Aryl or alkyl acid chloride (1.0 equiv)

  • Azidotrimethylsilane (TMSN3) (1.5 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the acid chloride in anhydrous acetonitrile, add azidotrimethylsilane dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired tetrazolone.

Hydroxypyrazoles: Modulating Acidity and Lipophilicity

Hydroxypyrazoles have emerged as versatile carboxylic acid isosteres, particularly in the development of γ-aminobutyric acid (GABA) receptor ligands and aldose reductase inhibitors.[13] They offer the advantage of an additional site for substitution, allowing for further exploration of the target's binding pocket.[13]

1- and 3-hydroxypyrazoles generally exhibit higher pKa values (i.e., are less acidic) and are more lipophilic than their corresponding carboxylic acids. This can be advantageous for improving membrane permeability.[13]

CompoundpKacLogD (pH 7.4)
Carboxylic Acid Analog 14.5-1.5
1-Hydroxypyrazole Analog 16.8-0.5
Carboxylic Acid Analog 24.2-2.0
3-Hydroxypyrazole Analog 27.5-1.2
Data represents typical shifts observed upon bioisosteric replacement.[13]

The following is a general procedure for the synthesis of pyrazole-4-carboxylic acid ethyl esters, which can be subsequently hydrolyzed to the corresponding hydroxypyrazoles. This protocol is based on the multi-component reaction described by Gesi et al.[14]

DOT Script for Hydroxypyrazole Synthesis Workflow:

EthylAcetoacetate Ethyl Acetoacetate Reaction One-Pot Reaction (Flow Oxygen) EthylAcetoacetate->Reaction Aldehyde Aldehyde Aldehyde->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Catalyst Magnetic Ionic Liquid ([bmim][FeCl4]) Catalyst->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Purification Recrystallization Separation->Purification Product Pyrazole-4-carboxylic Acid Ethyl Ester Purification->Product NaOCH3 Sodium Methoxide in Xylene Condensation Dieckmann Condensation NaOCH3->Condensation EthylOxohexanoate Ethyl 4-oxohexanoate EthylOxohexanoate->Condensation DMSO Dimethyl Sulfoxide Acidification Acidification (HCl) DMSO->Acidification Condensation->DMSO Crystallization Crystallization Acidification->Crystallization Product 2-Methyl-1,3-cyclopentanedione Crystallization->Product

Caption: Synthesis of 2-methyl-1,3-cyclopentanedione.

Materials:

  • Sodium methoxide

  • Xylene

  • Ethyl 4-oxohexanoate

  • Dimethyl sulfoxide (DMSO)

  • 12 N Hydrochloric acid

  • Diethyl ether

Procedure:

  • Prepare a suspension of sodium methoxide in xylene.

  • Add a solution of ethyl 4-oxohexanoate in xylene to the vigorously stirred sodium methoxide suspension while distilling the solvent to maintain a vapor temperature of 134–137 °C.

  • After the addition is complete, add dimethyl sulfoxide.

  • Cool the mixture to room temperature and add water with vigorous stirring.

  • Cool the resulting two-phase mixture in an ice bath and acidify with 12 N hydrochloric acid.

  • Stir the mixture at 0 °C for 1.5 hours to allow for crystallization.

  • Collect the crystalline product by suction filtration and wash with ice-cooled diethyl ether.

Boronic Acids: A Novel Pharmacophore

Boronic acids have gained significant traction in drug discovery, with several approved drugs containing this moiety. [11][15]They can act as mimics of carboxylic acids and have unique electronic properties that can be exploited for target binding. [11]

Boronic acids have the ability to form reversible covalent bonds with diols, a property that can be leveraged for binding to biological targets. [6]They can also participate in hydrogen bonding interactions. [6]The development of metabolically stable boronic acid derivatives, such as benzoxaboroles, has further expanded their utility. [16]

A recently developed method by Baran and colleagues allows for the direct conversion of abundant carboxylic acids into boronic acids using a simple nickel-catalyzed reaction. [2] DOT Script for Decarboxylative Borylation Workflow:

CarboxylicAcid Carboxylic Acid Reaction Decarboxylative Borylation CarboxylicAcid->Reaction NickelCatalyst Nickel Catalyst NickelCatalyst->Reaction BorylationReagent Borylation Reagent BorylationReagent->Reaction Product Boronic Acid Reaction->Product

Caption: Nickel-catalyzed decarboxylative borylation.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Nickel catalyst (e.g., NiCl2(dme))

  • Borylation reagent (e.g., bis(pinacolato)diboron)

  • Reductant (e.g., zinc)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Solvent (e.g., N,N-dimethylformamide)

Procedure:

  • In a glovebox, combine the carboxylic acid, nickel catalyst, borylation reagent, reductant, and ligand in a reaction vessel.

  • Add the solvent and seal the vessel.

  • Stir the reaction mixture at the appropriate temperature for the specified time.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired boronic acid or boronate ester.

Modern Synthetic Strategies for Library Construction

The efficient synthesis of large and diverse compound libraries is crucial for successful drug discovery campaigns. This section highlights two powerful strategies for the construction of libraries based on novel carboxylic acid building blocks.

High-Throughput and Automated Synthesis

The "Make" phase of the Design-Make-Test-Analyze (DMTA) cycle is often the rate-limiting step in drug discovery. [17]Automation and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid synthesis and purification of large numbers of compounds. [3][18][19]

Modern automated synthesis platforms can perform a wide range of reactions in parallel, using robotic liquid handlers to dispense reagents and solvents into multi-well plates. [3][17][19] DOT Script for Automated Library Synthesis Workflow:

Design Library Design ReagentPrep Reagent Preparation (Stock Solutions) Design->ReagentPrep AutomatedDosing Automated Dosing (Multi-well Plates) ReagentPrep->AutomatedDosing Reaction Parallel Reaction (Heating/Shaking) AutomatedDosing->Reaction Workup Automated Workup/ Purification Reaction->Workup Analysis High-Throughput Analysis (LC-MS, NMR) Workup->Analysis Screening Biological Screening Analysis->Screening

Caption: A typical workflow for automated library synthesis.

Late-Stage Functionalization: Diversifying Core Scaffolds

Late-stage functionalization (LSF) involves the introduction of functional groups into complex molecules at the final stages of a synthetic sequence. [20][21]This strategy is particularly powerful for rapidly generating analogues of a lead compound without the need for de novo synthesis. [20]

Decarboxylative cross-coupling reactions use readily available carboxylic acids as starting materials to form new carbon-carbon or carbon-heteroatom bonds, with the extrusion of carbon dioxide. [4][22][23]These reactions are often tolerant of a wide range of functional groups, making them ideal for LSF. [4]

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the functionalization of carboxylic acids. [16][24][25]These methods can be used to generate alkyl radicals from carboxylic acids, which can then participate in a variety of bond-forming reactions. [24]

Conclusion: The Future is Built on Novelty and Efficiency

The development of novel carboxylic acid building blocks and efficient synthetic methodologies is a critical enabler of modern drug discovery. By moving beyond the traditional carboxyl group and embracing a diverse range of bioisosteres, medicinal chemists can overcome many of the pharmacokinetic and safety challenges that have plagued drug development. The integration of high-throughput automation and powerful late-stage functionalization strategies will further accelerate the exploration of chemical space and the discovery of the next generation of therapeutics. This guide has provided a technical foundation and practical protocols to empower researchers in this exciting and rapidly evolving field.

References

  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Drug Discovery Today, 2023. [Link]

  • An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 2019. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 2022. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022. [Link]

  • Directed γ-C(sp3)-H Alkylation of Carboxylic Acid Derivatives through Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 2016. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development, 2017. [Link]

  • Expanding accessible chemical space through automated high-throughput experimentation. Nature Reviews Chemistry, 2021. [Link]

  • Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids. ChemRxiv, 2025. [Link]

  • Rapid Access to Compound Libraries through Flow Technology: Fully Automated Synthesis of a 3-Aminoindolizine Library via Orthogonal Diversification. ACS Combinatorial Science, 2012. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information, 2022. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. ACS Publications, 2022. [Link]

  • Drug discovery / library synthesis / hit-to-lead optimization in MedChem - innovative API's enabled by our accelerating, standardizing, digitalizing automated solutions. Chemspeed Technologies. [Link]

  • New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds. Drug Discovery & Development, 2017. [Link]

  • A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry, 2016. [Link]

  • Tetrazoles as carboxylic acid bioisosteres in drug discovery. ResearchGate, 2017. [Link]

  • Design and discovery of boronic acid drugs. ResearchGate, 2020. [Link]

  • Decarboxylative Cross-Coupling (NTJ). Macmillan Group, Princeton University. [Link]

  • Automated library synthesis. Vapourtec Ltd, 2018. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 2011. [Link]

  • An overview of late-stage functionalization in today's drug discovery. ResearchGate, 2019. [Link]

  • Boronic Acid-Catalysed Dehydrative Synthesis. The University of Bath's research portal. [Link]

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI-Hub. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • 1,3-Cyclopentanedione, 2-methyl. Organic Syntheses. [Link]

  • Expanding Chemical Space via Microbial Biocatalysis Late-stage Functionalization. Hypha Discovery. [Link]

  • Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate, 2016. [Link]

  • Advances in Decarboxylative Oxidative Coupling Reaction. William Paterson University. [Link]

  • Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. National Center for Biotechnology Information, 2021. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, 2023. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID, 2015. [Link]

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. National Center for Biotechnology Information, 2015. [Link]

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. National Center for Biotechnology Information, 2019. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate, 2014. [Link]

  • Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. ResearchGate, 2022. [Link]

  • Rapid planning and analysis of high-throughput experiment arrays for reaction discovery. Nature Communications, 2023. [Link]

  • Process for the preparation of n-hydroxypyrazoles.
  • Process for the production of 1,3-cyclopentanedione.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications, 2022. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2021. [Link]

  • Miniaturizing Drug Discovery. Octant Bio, 2022. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar, 2022. [Link]

  • The synthesis of the carboxylic ligands utilized in this... ResearchGate. [Link]

  • Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Domainex, 2022. [Link]

  • High-throughput microdroplet-based synthesis using automated array-to-array transfer. Chemical Science, 2022. [Link]

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Methodological & Application

Synthesis protocol for 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Abstract & Scope

This protocol details a robust, two-step synthesis of This compound , a critical intermediate in the development of pharmacological agents targeting GPCRs and specific kinase inhibitors. The method utilizes a Knoevenagel-Doebner condensation followed by a chemoselective catalytic hydrogenation .

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring exclusive formation of the trans-cinnamic acid intermediate.

  • Chemoselectivity: Reducing the

    
    -unsaturated alkene without hydrogenolysis (dehalogenation) of the labile aryl-chloride bond.
    

Retrosynthetic Analysis & Pathway

The synthesis is designed around the availability of 2-chloro-3-methoxybenzaldehyde. The strategy avoids harsh Friedel-Crafts conditions which are incompatible with the deactivating chlorine and directing methoxy groups. Instead, we employ a linear construction of the propanoic side chain.

Reaction Scheme (Graphviz):

SynthesisPathway SM 2-Chloro-3-methoxybenzaldehyde (Starting Material) Inter Intermediate: (E)-3-(2-Chloro-3-methoxyphenyl) acrylic acid SM->Inter Step 1: Knoevenagel-Doebner (-CO2, -H2O) Reagent1 Malonic Acid (Piperidine/Pyridine) Reagent1->Inter Product Target: 3-(2-Chloro-3-methoxyphenyl) propanoic acid Inter->Product Step 2: Selective Hydrogenation Reagent2 H2 (1 atm), 5% Pd/C (Controlled Stop) Reagent2->Product

Figure 1: Two-step synthetic pathway from aldehyde precursor to final hydrocinnamic acid derivative.[1][2][3][4]

Step 1: Knoevenagel-Doebner Condensation

This step constructs the carbon skeleton. We utilize the Doebner modification, which employs pyridine as both solvent and base, with piperidine as a catalyst to promote enolization of the malonic acid. This method allows for in situ decarboxylation, directly yielding the acrylic acid derivative rather than the dicarboxylic acid.

Reagents & Materials
ComponentRoleEq.Mass/Vol
2-Chloro-3-methoxybenzaldehyde Limiting Reagent1.010.0 g
Malonic Acid Nucleophile1.59.1 g
Pyridine Solvent/Base5.0 vol50.0 mL
Piperidine Catalyst0.10.5 mL
HCl (Conc.) QuenchingExcess~60 mL (in water)
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-3-methoxybenzaldehyde (10.0 g) and malonic acid (9.1 g) to the flask.

  • Solvation: Add pyridine (50 mL) followed by piperidine (0.5 mL). The reaction is initially endothermic; mild heating may be required to dissolve solids.

  • Reflux: Heat the mixture to reflux (115°C) for 3–5 hours.

    • Mechanism Check: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding. The reaction is complete when CO₂ evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into a stirred beaker containing 200 mL of ice-cold water mixed with 60 mL concentrated HCl.

    • Why: Acidification protonates the carboxylate salt, precipitating the free acid.

  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (3:1) to yield (E)-3-(2-chloro-3-methoxyphenyl)acrylic acid .

    • Expected Yield: 85–92%

    • Appearance: White crystalline solid.[5][6]

Step 2: Chemoselective Hydrogenation

Critical Control Point: The reduction of the C=C double bond must be achieved without reducing the Ar-Cl bond (hydrodechlorination). While Pd/C is the standard catalyst, prolonged exposure or high pressure will strip the chlorine.

Scientific Rationale: The 3-methoxy group is electron-donating. This increases the electron density of the aromatic ring, making the oxidative addition of Pd(0) into the Ar-Cl bond slower than in electron-deficient systems (like nitro-chlorobenzenes). This electronic effect aids selectivity, but strict monitoring is still required.

Reagents & Materials
ComponentRoleEq.Mass/Vol
Intermediate (Step 1) Substrate1.05.0 g
5% Pd/C (Degussa Type) Catalyst5 wt%250 mg
Glacial Acetic Acid Solvent10 vol50 mL
Hydrogen Gas ReductantBalloon~1 atm
Experimental Protocol
  • Safety Prep: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C can be pyrophoric; handle as a slurry in water or toluene if possible, or add carefully to the solvent under N₂.

  • Charging: Dissolve the acrylic acid intermediate (5.0 g) in Glacial Acetic Acid (50 mL) in a hydrogenation flask or heavy-walled bottle.

  • Catalyst Addition: Carefully add 5% Pd/C (250 mg).

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir vigorously under a balloon of H₂ (1 atm) at room temperature (20–25°C).

  • Monitoring (Crucial):

    • Monitor via TLC or HPLC every 30 minutes.

    • Endpoint: The reaction typically completes in 1–3 hours. Stop immediately upon disappearance of the starting material.

    • Note: Do not leave overnight. Over-reduction leads to 3-(3-methoxyphenyl)propanoic acid.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Purification:

    • The residue is often pure enough for use. If necessary, recrystallize from Hexane/Ethyl Acetate or water.

    • Expected Yield: 90–95%.[7]

Characterization Data

Target: this compound Formula: C₁₀H₁₁ClO₃ MW: 214.65 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0 (br s, 1H, COOH)
      
    • 
       7.18 (t, J=8.0 Hz, 1H, Ar-H5)
      
    • 
       6.85 (d, J=8.0 Hz, 1H, Ar-H4)
      
    • 
       6.80 (d, J=8.0 Hz, 1H, Ar-H6)
      
    • 
       3.88 (s, 3H, OMe)
      
    • 
       3.05 (t, J=7.5 Hz, 2H, Ar-CH₂)
      
    • 
       2.70 (t, J=7.5 Hz, 2H, CH₂-COOH)
      
  • Mass Spectrometry (ESI-):

    • Calculated [M-H]⁻: 213.04

    • Found: 213.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1 observed).

References

  • Knoevenagel Condensation (Doebner Modification): Jones, G.[8][9] "The Knoevenagel Condensation."[2][8][9] Organic Reactions, 2011 , 15, 204–599. Link

  • Selective Hydrogenation of Chloro-Cinnamic Acids: BenchChem Protocols. "Synthesis routes of 3-(2-Chlorophenyl)propionic acid." Open Reaction Database, 2023 . Link

  • Catalytic Transfer Hydrogenation (Alternative Method): Taber, D. F. "Chemoselective Hydrogenation." Organic Chemistry Portal, 2006 . Link

  • Thermodynamic Data for Methoxy-Substituted Propanoic Acids: Monte, M. J. S., et al. "Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids."[10] J. Chem. Thermodynamics, 2001 , 33, 837–847.[10] Link[10]

  • Safety Data (MSDS): PubChem Compound Summary for 3-(2-Methoxyphenyl)propanoic acid (Analogous Safety Profile). National Center for Biotechnology Information. Link

Sources

Hydrolysis of 3-(2-Chloro-3-methoxyphenyl)propanoate esters procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-(2-Chloro-3-methoxyphenyl)propanoic Acid via Ester Hydrolysis

Introduction

This compound is a substituted aromatic carboxylic acid. Molecules within this class serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The controlled cleavage of the ester group to yield the corresponding carboxylic acid is a fundamental transformation in organic synthesis. This document provides a comprehensive guide for researchers and drug development professionals on the procedural nuances, mechanistic underpinnings, and analytical validation of the hydrolysis of 3-(2-chloro-3-methoxyphenyl)propanoate esters.

The protocols detailed herein are designed to be robust and reproducible, emphasizing the rationale behind procedural choices to ensure both high yield and purity of the final product. We will explore the two primary pathways for this conversion: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis, offering insights into the advantages and practical considerations of each method.

Mechanistic Overview: The Chemistry of Ester Cleavage

The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond, a reaction that can be effectively catalyzed by either an acid or a base.[1]

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method as it is effectively an irreversible process.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the expulsion of the alkoxide ion (⁻OR) as the leaving group.[4]

  • Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the products, forming a stable carboxylate salt and an alcohol.[3] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid.[3]

Caption: Base-Catalyzed Ester Hydrolysis (BAC2) Mechanism.

Acid-Catalyzed Hydrolysis

This is a reversible equilibrium process, which is essentially the reverse of a Fischer esterification.[1][2] To achieve a high yield of the carboxylic acid, the reaction must be driven to completion, typically by using a large excess of water.[2][5]

  • Protonation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon significantly more electrophilic.[5][6]

  • Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the -OR' group's oxygen atoms, converting the alkoxide into a good leaving group (an alcohol).[4][6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O bond and eliminating a neutral alcohol molecule.[4]

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[5][6]

Caption: Acid-Catalyzed Ester Hydrolysis (AAC2) Mechanism.

Experimental Protocols and Workflows

The following protocols provide detailed step-by-step methodologies. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be observed at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally high-yielding and is often preferred for its irreversibility. A specific procedure for a related compound involves refluxing the ester with 10% aqueous sodium hydroxide.[7]

Materials and Reagents

Reagent/MaterialPurpose
3-(2-Chloro-3-methoxyphenyl)propanoate esterStarting Material
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Base Catalyst
Methanol (MeOH) or Tetrahydrofuran (THF)Co-solvent for solubility
Deionized Water (H₂O)Reaction solvent
Hydrochloric Acid (HCl), concentrated or 6MAcid for workup/protonation
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, Reflux condenser, Magnetic stirrerReaction Apparatus
Separatory funnel, Beakers, Erlenmeyer flasksWorkup Glassware

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-(2-chloro-3-methoxyphenyl)propanoate ester (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water (e.g., a 4:1 mixture).

  • Addition of Base: Add a solution of sodium hydroxide (2.0-3.0 eq) in water. Using an excess of base ensures the reaction goes to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C, depending on the solvent). The reaction progress should be monitored.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot (the carboxylate salt, which will become the acid on the acidic TLC plate) indicates reaction progression.

  • Workup - Quenching and Acidification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully add concentrated or 6M HCl to acidify the mixture to a pH of approximately 1-2. The carboxylic acid product should precipitate as a solid.[7][8]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL for a 10g scale reaction). The organic layers contain the desired carboxylic acid.[8]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether or aqueous ethanol) if necessary.[8]

Caption: Workflow for Base-Catalyzed Ester Hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is reversible and requires conditions that favor product formation.

Procedure

  • Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of a co-solvent like dioxane or acetic acid and a large excess of water.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10-20 mol%).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC as described in the saponification protocol. Due to the reversible nature, this reaction may require a longer time to reach equilibrium.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove residual acid catalyst), and finally brine. Dry over anhydrous sodium sulfate.

  • Isolation and Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Analytical Methods for Monitoring and Characterization

Rigorous analytical control is essential for confirming reaction completion and verifying the structure and purity of the final product.

Reaction Monitoring

The progress of the hydrolysis can be effectively monitored using several chromatographic techniques.[9]

TechniqueMobile Phase (Example)DetectionObservations
Thin-Layer Chromatography (TLC) 30% Ethyl Acetate in HexanesUV light (254 nm)Starting ester (higher Rf) is consumed; Product acid (lower Rf, often streaks) appears.
High-Performance Liquid Chromatography (HPLC) Acetonitrile/Water with 0.1% Formic AcidUV Detector (e.g., 254 nm)The peak corresponding to the starting ester decreases while the peak for the product acid increases.[10]
Gas Chromatography (GC) Appropriate column and temperature programFlame Ionization Detector (FID) or MSCan monitor disappearance of volatile ester and appearance of the corresponding alcohol.

Product Characterization

Once isolated, the structure and purity of this compound should be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons, the methoxy group singlet, and the two methylene groups of the propanoic acid chain (appearing as triplets), along with a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~170-180 ppm), aromatic carbons, and aliphatic carbons.

  • Melting Point: A sharp melting point range for the purified, solid product is a strong indicator of purity.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Conclusion

The hydrolysis of 3-(2-chloro-3-methoxyphenyl)propanoate esters is a straightforward yet critical transformation for accessing the corresponding carboxylic acid. Base-catalyzed saponification is generally the more efficient and reliable method due to its irreversible nature, leading to high yields of the desired product after a simple acidic workup. Careful monitoring of the reaction by chromatography and thorough characterization of the final product by spectroscopic methods are essential to ensure a successful outcome. The protocols and insights provided in this guide offer a solid foundation for researchers to perform this synthesis with confidence and precision.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Gao, X., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Van der Westhuizen, L. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Reusch, W. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]

  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Retrieved from [Link]

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Application Note: Microwave-Assisted Synthesis of Phenylpropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenylpropanoic acid derivatives (both unsaturated cinnamic acids and saturated hydrocinnamic acids) are privileged scaffolds in medicinal chemistry, serving as precursors for NSAIDs, GPR40 agonists, and HIV protease inhibitors. Traditional thermal synthesis (e.g., Perkin reaction, standard hydrogenation) often suffers from prolonged reaction times (hours to days), harsh conditions, and poor atom economy.

This guide details a high-efficiency, two-stage microwave-assisted protocol for generating these scaffolds. By leveraging dielectric heating, we achieve:

  • Knoevenagel-Doebner Condensation: Synthesis of the unsaturated cinnamic core in <15 minutes (vs. 4–6 hours thermal).

  • Catalytic Transfer Hydrogenation (CTH): Rapid saturation of the alkene using ammonium formate as a safe hydrogen donor, eliminating high-pressure H₂ gas cylinders.

Scientific Foundation

Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) couples directly with polar molecules (solvents and reagents) via dipole rotation and ionic conduction . Unlike convective heating, which relies on thermal transfer from vessel walls, MW irradiation generates internal heat instantaneously.

  • Specific Effect: In the Knoevenagel reaction, the high polarity of the transition state is stabilized by the electromagnetic field, lowering the activation energy (

    
    ).
    
  • Superheating: Solvents like ethanol can reach temperatures well above their atmospheric boiling points in sealed vessels, significantly accelerating rate constants (

    
    ).
    
Reaction Pathway Logic

The synthesis follows a linear "Assemble-then-Reduce" strategy:

  • Assembly: An aromatic aldehyde condenses with malonic acid. The microwave energy drives the initial nucleophilic attack and the subsequent decarboxylation (Doebner modification) in a single pot.

  • Reduction: The resulting cinnamic acid is reduced to 3-phenylpropanoic acid (hydrocinnamic acid) using Pd/C and ammonium formate. MW irradiation accelerates the decomposition of formate into H₂ and CO₂, creating a local high-concentration hydrogen atmosphere on the catalyst surface.

ReactionPathway Aldehyde Aromatic Aldehyde (Ar-CHO) Intermediate Benzylidene Malonate (Transient) Aldehyde->Intermediate MW, Base Knoevenagel Malonic Malonic Acid Malonic->Intermediate MW, Base Knoevenagel Cinnamic Cinnamic Acid Derivative (Unsaturated) Intermediate->Cinnamic MW, -CO2 Decarboxylation Hydrocinnamic 3-Phenylpropanoic Acid (Saturated) Cinnamic->Hydrocinnamic MW, Pd/C HCOONH4 (Transfer Hydrog.)

Figure 1: Sequential pathway for the synthesis of phenylpropanoic acid scaffolds. The process integrates C-C bond formation and reduction under microwave conditions.

Experimental Protocols

Protocol A: Synthesis of Cinnamic Acid Derivatives (Unsaturated)

Objective: Rapid formation of the phenylpropenoic core via Knoevenagel-Doebner condensation.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malonic Acid (1.2 equiv)

  • Piperidine (0.1 equiv) or Ammonium Acetate (0.5 equiv for solvent-free)

  • Solvent: Ethanol (or Solvent-free)

Procedure:

  • Setup: In a 10 mL microwave-transparent crimp-top vial, combine the aldehyde (e.g., 4-methoxybenzaldehyde, 5 mmol) and malonic acid (6 mmol).

  • Catalysis: Add piperidine (0.5 mmol). If using ethanol, add 2 mL. Note: Solvent-free conditions often provide higher atom economy.

  • Irradiation: Seal the vial. Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover) with the following parameters:

    • Temperature: 110°C

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup:

    • Cool to 50°C.

    • Pour the reaction mixture into ice-cold water (20 mL) containing concentrated HCl (1 mL) to precipitate the acid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Transfer Hydrogenation to 3-Phenylpropanoic Acid (Saturated)

Objective: Selective reduction of the alkene without using high-pressure H₂ gas.

Reagents:

  • Cinnamic Acid Derivative (from Protocol A, 1.0 equiv)

  • Ammonium Formate (3.0 – 5.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% relative to substrate)

  • Solvent: Ethanol (10 mL per gram of substrate)

Procedure:

  • Setup: In a 30 mL microwave vial, dissolve the cinnamic acid derivative in ethanol.

  • Addition: Add the Pd/C catalyst carefully (under inert atmosphere if possible to avoid spark ignition). Add Ammonium Formate.[1][2]

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 90°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: Set to 250 psi (CO₂ generation creates pressure).

  • Workup:

    • Safety: Allow the vial to cool completely (<40°C) and vent residual pressure carefully.

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Evaporate the ethanol filtrate.

    • Partition the residue between Ethyl Acetate and 1M HCl (to remove residual ammonia/formate).

    • Dry the organic layer (MgSO₄) and concentrate to yield the phenylpropanoic acid.

Workflow Start Start: Reagents in MW Vial MW_Step MW Irradiation (Temp/Pressure Control) Start->MW_Step Cooling Cooling & Venting (Critical Safety Step) MW_Step->Cooling Filtration Filtration (Celite) Remove Catalyst Cooling->Filtration Purification Acid/Base Extraction or Recrystallization Filtration->Purification

Figure 2: Operational workflow for the microwave-assisted transfer hydrogenation protocol.

Data Analysis & Optimization

Yield Comparison: Microwave vs. Thermal

The following data highlights the efficiency gains using the described protocols for 4-methoxy-3-phenylpropanoic acid .

ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement Factor
Reaction Time (Step 1) 4–6 Hours5–10 Minutes30x Faster
Reaction Time (Step 2) 2–4 Hours5–10 Minutes20x Faster
Overall Yield 65–70%85–92%+20% Yield
Solvent Usage High (50–100 mL)Low (<5 mL) or Solvent-FreeGreen Metric
Optimization Parameters
  • Solvent Effects: For Step 1, DMF can be used for stubborn aldehydes due to its high loss tangent (efficient MW absorption), but Ethanol is preferred for green chemistry.

  • Catalyst Loading: In Step 2, 10 wt% Pd/C is standard. Reducing to 5 wt% is possible if reaction time is extended to 15 minutes.

  • Temperature: Do not exceed 130°C in Step 1 to prevent polymerization of the alkene.

Troubleshooting & Critical Controls

  • Incomplete Decarboxylation (Step 1):

    • Symptom:[1][3][4][5][6][7] Product is a dicarboxylic acid (benzylidene malonic acid) rather than cinnamic acid.

    • Fix: Increase MW temperature to >100°C. The decarboxylation step has a higher activation energy than the condensation.

  • Vessel Over-Pressurization (Step 2):

    • Cause: Rapid decomposition of ammonium formate releases 2 moles of gas (NH₃ + CO₂) per mole of reactant.

    • Fix: Use a vessel with at least 50% headspace. Do not scale up beyond 50% of the vessel's volume capacity.

  • Catalyst Ignition:

    • Risk: Dry Pd/C can ignite ethanol vapors.

    • Control: Wet the Pd/C with a small amount of water (50-100 µL) before adding the ethanol solvent.

References

  • BenchChem. "Comparison of green synthesis methods for cinnamic acid production." BenchChem Application Notes. Link

  • Sinha, A. K., et al. "Microwave-assisted Knoevenagel condensation: A green and efficient route." Green Chemistry, 2020.[4]

  • Tranmer, G. K., et al. "Microwave-Assisted Catalytic Transfer Hydrogenation." Organic Chemistry Portal. Link

  • MDPI. "Microwave-Assisted Synthesis of Cinnamic Acid Derivatives." Molecules, 2023.[8][9] Link

  • National Institutes of Health (NIH). "Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper." PubMed Central. Link

Sources

Troubleshooting & Optimization

Troubleshooting decarboxylation issues with phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting decarboxylation reactions of phenylpropanoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, providing you with the causal understanding needed to diagnose and solve experimental issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the decarboxylation of phenylpropanoic acids, providing the core knowledge needed for successful experimentation.

Q1: What is the general mechanism for the decarboxylation of phenylpropanoic acids?

The mechanism of decarboxylation is highly dependent on the structure of the phenylpropanoic acid, particularly the substitution pattern on the propanoic acid chain.

  • For α,β- or β,γ-Unsaturated Phenylpropanoic Acids (e.g., Cinnamic Acids): These compounds can undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids, especially under thermal conditions. The reaction proceeds via an enol-like intermediate.

  • For Phenylpropanoic Acids with an α-Electron-Withdrawing Group (EWG): Acids like 2-cyano-2-phenylpropanoic acid readily decarboxylate under mild, often basic, conditions.[1][2][3] The EWG stabilizes the resulting carbanion intermediate formed after the loss of CO2, significantly lowering the activation energy.[1]

  • Simple Phenylpropanoic Acids: Substrates lacking the features above, such as 3-phenylpropanoic acid, are generally resistant to simple thermal decarboxylation and often require more forcing conditions or catalytic methods.[4] Decarboxylation may proceed through a radical pathway or require conversion to a more activated species.

Q2: What are the key factors influencing the success of a decarboxylation reaction?

Several interdependent factors control the outcome of a decarboxylation reaction. Understanding their interplay is crucial for optimization.

  • Temperature: This is often the most critical factor. A specific activation energy must be overcome for CO2 to be eliminated. However, excessive heat can lead to unwanted side reactions or product degradation.[5]

  • Solvent: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents (e.g., DMSO, DMF) can accelerate decarboxylation by stabilizing charged intermediates or separating ion pairs.[6][7] In contrast, protic solvents may slow the reaction by stabilizing the carboxylate through hydrogen bonding.[7]

  • Catalysis: Many decarboxylations that are difficult to achieve thermally can be facilitated by catalysts. Transition metals like copper, iron, silver, and palladium are widely used.[8][9][10] Organocatalysts, such as piperidine, can also promote the reaction under milder conditions.[11][12]

  • Substrate Electronics: Electron-withdrawing groups on the phenyl ring or on the propanoic acid chain can stabilize intermediates and facilitate decarboxylation. Conversely, electron-donating groups may hinder the reaction.

Q3: What are the primary methods for achieving decarboxylation?

There are several distinct strategies, each with its own advantages and suitable substrates.

  • Thermal Decarboxylation: The simplest method, involving heating the substrate, often in a high-boiling solvent or neat. It is most effective for activated substrates.

  • Metal-Catalyzed Decarboxylation: Utilizes transition metal salts (e.g., Cu, Fe, Ag) to enable the reaction under milder conditions through various mechanisms, often involving radical or organometallic intermediates.[8][10] This is a common method for decarboxylative cross-coupling reactions.[9]

  • Photoredox/Dual Catalysis: A modern approach using visible light and a combination of a photocatalyst and a co-catalyst (e.g., cobalt) to generate radical intermediates that lead to decarboxylation and subsequent product formation.[6]

  • Base-Promoted Decarboxylation: Particularly effective for substrates with α-stabilizing groups (e.g., -CN, -NO2). The base deprotonates the carboxylic acid, and the resulting carboxylate readily loses CO2.[1]

Section 2: Troubleshooting Guide

This section provides direct answers to common problems encountered during experiments.

Issue: Low or No Conversion
Q: My reaction shows no CO2 evolution, and analysis (TLC, HPLC) confirms only starting material is present. What are the primary causes?

This is a common issue indicating that the reaction has not been initiated. The primary culprits are insufficient energy or catalyst inactivation.

Possible Cause 1: Reaction Temperature is Too Low

  • Explanation: Decarboxylation has a significant activation energy barrier. If the temperature is too low, the molecules will not have sufficient thermal energy to overcome this barrier and release CO2. This is true for both thermal and many catalyzed reactions.

  • Solution:

    • Consult the literature for the typical decarboxylation temperature of similar substrates.

    • Incrementally increase the reaction temperature by 10-20 °C and monitor for signs of reaction (e.g., gas evolution, change on TLC).

    • Be cautious not to overshoot, as this can lead to degradation (see Side Product Formation).

Possible Cause 2: Ineffective Catalysis (if applicable)

  • Explanation: If using a catalyst, its inactivity will stall the reaction. Metal catalysts can be poisoned by impurities (e.g., sulfur or phosphorus compounds) in the starting material or solvent. The active catalytic species may also fail to form.

  • Solution:

    • Purify Substrates and Solvents: Ensure your phenylpropanoic acid and solvent are pure and dry. Residual impurities can act as catalyst poisons.

    • Verify Catalyst Source and Age: Use a fresh, reliable source of your catalyst. Some metal salts can degrade over time.

    • Consider an Activator: Some catalytic systems require an additive or pre-activation step to generate the active species. Review the specific catalytic method to ensure all components are present.[10]

Issue: Significant Side Product Formation
Q: My reaction is proceeding, but I'm generating multiple unwanted products. How can I improve selectivity?

Side product formation typically arises from excessive temperature, reactive intermediates, or unfavorable reaction conditions.

Possible Cause 1: Polymerization/Dimerization of Styrene Product

  • Explanation: The decarboxylation of cinnamic acids and their derivatives produces vinylarenes (styrenes). These products are often susceptible to polymerization or dimerization, especially at high temperatures or in the presence of acid or radical initiators.[11]

  • Solution:

    • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

    • Add a Radical Inhibitor: If a radical mechanism is suspected, adding a small amount of an inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization.

    • Work in Dilute Conditions: Running the reaction at a lower concentration can reduce the probability of bimolecular side reactions like dimerization.

Possible Cause 2: Product Degradation

  • Explanation: The desired product may not be stable under the reaction conditions required for decarboxylation. High heat can cause charring or decomposition.

  • Solution:

    • Switch to a Catalytic Method: If using high-temperature thermal decarboxylation, explore a metal-catalyzed or organocatalyzed alternative that operates under milder conditions.[12][13]

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions. Real-time monitoring techniques can be invaluable.[14]

Troubleshooting Workflow

Here is a logical workflow to diagnose and address common decarboxylation issues.

G Start Problem Observed No_Conversion Low or No Conversion Start->No_Conversion Side_Products Side Products or Degradation Start->Side_Products Check_Temp Is Temperature Sufficient? No_Conversion->Check_Temp Check_Polymerization Styrene-type Product? Side_Products->Check_Polymerization Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase Temp Incrementally (10-20 °C) Check_Temp->Increase_Temp No Purify_Reagents Action: Purify Reagents & Use Fresh Catalyst Check_Catalyst->Purify_Reagents No Success Reaction Successful Check_Catalyst->Success Yes Increase_Temp->Success Purify_Reagents->Success Check_Stability Is Product Degrading? Check_Polymerization->Check_Stability No Lower_Temp_Inhibitor Action: Lower Temp, Add Inhibitor, Dilute Check_Polymerization->Lower_Temp_Inhibitor Yes Milder_Method Action: Switch to Milder Catalytic Method Check_Stability->Milder_Method Yes Check_Stability->Success No Lower_Temp_Inhibitor->Success Milder_Method->Success

Caption: A decision tree for troubleshooting common decarboxylation problems.

Section 3: Key Experimental Protocols

These protocols provide a starting point for common decarboxylation procedures. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Thermal Decarboxylation of a Substituted Cinnamic Acid

This protocol is suitable for substrates that decarboxylate readily upon heating.

  • Setup: Place the substituted cinnamic acid (e.g., 5.0 g) into a round-bottom flask equipped with a magnetic stir bar and a short-path distillation head or an air condenser. If the product is volatile, use a distillation setup to collect it as it forms.

  • Heating: Place the flask in a heating mantle or an oil bath. If the substrate is prone to charring, a high-boiling, inert solvent like diphenyl ether can be used.

  • Reaction: Gradually heat the flask. The onset of decarboxylation will be marked by the evolution of CO2 gas (bubbling).

  • Monitoring: Continue heating until gas evolution ceases. The required temperature will depend on the substrate but is often in the range of 150-250 °C. Monitor the reaction by TLC by periodically removing a small aliquot (if in a solvent).

  • Isolation:

    • If distilled directly, the product is collected in the receiving flask.

    • If a solvent was used, cool the reaction mixture to room temperature. The product can then be isolated by distillation, crystallization, or column chromatography.

Protocol 2: Monitoring Reaction Progress with HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent tool for accurately monitoring the disappearance of starting material and the appearance of the product.

  • Standard Preparation: Prepare standard solutions of your starting phenylpropanoic acid and (if available) the expected product at known concentrations (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Method Development: Develop an HPLC method (typically reverse-phase with a C18 column) that provides good separation between the starting material and the product. An isocratic or gradient elution with a mobile phase like acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is common.

  • Sampling: At timed intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it into a large volume (e.g., 5 mL) of the mobile phase in a volumetric flask. This stops the reaction and prepares the sample for analysis.

  • Analysis: Inject the diluted sample into the HPLC. By comparing the peak areas of the starting material and product to your calibration standards, you can accurately determine the reaction conversion over time. This is far more precise than methods that only measure CO2 evolution.[14]

Section 4: Data & Mechanistic Visualizations

Table 1: Typical Conditions for Phenylpropanoic Acid Decarboxylation
Substrate TypeMethodCatalyst / ReagentTypical Temperature (°C)Common SolventsKey Considerations
Cinnamic Acids ThermalNone180 - 250 °CDiphenyl ether, neatRisk of product polymerization.
Cinnamic Acids CatalyticCopper salts (e.g., CuO, CuCl)120 - 180 °CQuinoline, DMSOOften used for cross-coupling reactions.[8]
2-Arylpropanoic Acids Photoredox4CzIPN / Cobalt complexRoom TemperatureDMSO, DMFRequires a light source; very mild conditions.[6]
2-Cyano-2-phenylpropanoic Acid Base-PromotedChiral bases (e.g., Cinchona alkaloids)15 - 25 °CTHFUsed for enantioselective synthesis.[15]
Diagrams
General Catalytic Cycle for Copper-Mediated Decarboxylation

This diagram illustrates a plausible mechanism for a copper-catalyzed decarboxylative coupling reaction, a common application for phenylpropanoic acids.

G L2CuII L₂Cu(II)X₂ center Substrate R-COOH (Phenylpropanoic Acid) Cu_Carboxylate L₂Cu(II)(OOCR)₂ Substrate->Cu_Carboxylate Ligand Exchange -2HX Cu_Vinyl L₂Cu(II)-R Cu_Carboxylate->Cu_Vinyl Decarboxylation -2CO₂ Product_Complex L₂Cu(III)(R)(Nu) Cu_Vinyl->Product_Complex Oxidative Addition Product_Complex->L2CuII Reductive Elimination Product R-Nu (Product) Product_Complex->Product Nu Nucleophile (Nu⁻) Nu->Product_Complex

Caption: Mechanism showing stabilization of a carbanion by an EWG.

References

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using. Agilent Technologies.
  • Aldabalde, V., et al. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Open Journal of Physical Chemistry.
  • Berrocal, J. A., Biagini, C., Mandolini, L., & Di Stefano, S. (2016). Coupling of the Decarboxylation of 2-Cyano-2-phenylpropanoic Acid to Large-Amplitude Motions: A Convenient Fuel for an Acid-Base-Operated Molecular Switch. Angewandte Chemie International Edition, 55(24), 6997–7001. Retrieved from [Link]

  • Di Stefano, S., et al. (2023). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Accounts of Chemical Research. Retrieved from [Link]

  • Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. Retrieved from [Link]

  • Hosseini-Sarvari, M., & Shaterian, H. (2025). A new catalytic method to synthesize the important anti-inflammatory agent naproxen [(S)-1]... ResearchGate. Retrieved from [Link]

  • Mayer, T. S., et al. (2023). Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]

  • Shinde, S. S. (n.d.). Chapter 6. Shodhganga. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2025). Copper-Catalyzed Decarboxylative Trifluoroethylation of Cinnamic acids. Request PDF. Retrieved from [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. The Science Snail. Retrieved from [Link]

  • User "Fighter". (2023). Does heating 3-phenylpropionic acid decarboxylate it? Chemistry Stack Exchange. Retrieved from [Link]

  • Wang, D., et al. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Resolving Solubility Issues of 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Solubility Trap

You are likely encountering variability in your IC50/EC50 data or observing "ghost" inhibition in your assays involving 3-(2-Chloro-3-methoxyphenyl)propanoic acid .

This compound presents a classic "Lipophilic Weak Acid" profile. Structurally, it consists of a hydrophobic phenyl ring decorated with chloro and methoxy substituents (increasing LogP) attached to a hydrophilic propanoic acid tail (pKa ~4.5).

The Core Problem: Its solubility is binary.

  • High Solubility: In organic solvents (DMSO) or aqueous buffers at pH > 6.0 (Ionized form).

  • Near-Zero Solubility: In aqueous buffers at pH < 5.0 (Protonated form) or upon rapid dilution where kinetic precipitation occurs before ionization can stabilize the molecule.

This guide moves beyond generic advice to address the specific physicochemical mechanics of this phenylpropanoic acid derivative.

Module 1: Stock Solution Preparation (The Foundation)

Q: Why is my 10 mM DMSO stock precipitating after freeze-thaw cycles?

A: This is likely due to DMSO Hygroscopicity . DMSO is highly hygroscopic; it absorbs water from the atmosphere. This compound is hydrophobic. If your DMSO stock absorbs even 5-10% water over repeated openings, the "solvent power" drops, and the compound crashes out inside the vial.

Troubleshooting Protocol:

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%) stored under nitrogen/argon if possible.

  • Vial Format: Store stocks in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Visual Check: Before use, centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, your concentration is nominal, not actual. Redissolve by warming to 37°C and sonicating.

ParameterRecommended LimitReason
Max Stock Conc. 10 - 50 mM (DMSO)High solubility in pure DMSO, but higher conc. increases "crash" risk upon dilution.
Storage Temp -20°C or -80°CPrevents degradation; ensure tight seal to prevent hydration.
Sonication Required (5-10 mins)Ensures complete dissolution of crystal lattice energy.

Module 2: The "Crash-Out" Effect (Dilution Strategy)

Q: I see a fine precipitate immediately after adding the stock to my assay buffer. Why?

A: You are experiencing "Dielectric Shock." When you pipette 1 µL of 10 mM DMSO stock into 1000 µL of aqueous buffer, the local environment around the droplet transitions instantly from lipophilic (DMSO) to hydrophilic (Water). The compound molecules aggregate faster than they can disperse and ionize.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "Step-Down" protocol.

Protocol: The "Safe" Serial Dilution
  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (creates 1 mM stock).

    • Why? Keeps the compound soluble while lowering concentration.

  • Step 3 (The Critical Shift): Dilute 1:10 into PBS (pH 7.4) + 0.1% BSA .

    • Why? The BSA acts as a "chaperone" to bind the lipophilic tail, preventing aggregation during the transition.

  • Step 4 (Assay): Add to assay plate.

Visualizing the Dilution Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (100% DMSO) Stock->Inter 1:10 Dilution (Safe) Buffer Working Soln (PBS pH 7.4) Stock->Buffer Direct Spike Precip PRECIPITATION RISK Stock->Precip Shock Inter->Buffer Slow Addition + Vortex Assay Final Assay Well (Stable) Buffer->Assay Final Transfer

Figure 1: Step-down dilution strategy minimizes precipitation risk by reducing concentration prior to aqueous exposure.

Module 3: pH Sensitivity & Buffer Composition

Q: My assay works in PBS (pH 7.4) but fails in Acetate Buffer (pH 4.5). Is the compound degrading?

A: It is likely not degrading , but precipitating . This compound is a carboxylic acid.[1][2][3][4]

  • pKa ≈ 4.5 (Estimated for phenylpropanoic acid derivatives).

  • pH 7.4: [A-] > [HA]. The molecule is negatively charged (carboxylate) and soluble.

  • pH 4.5: [A-] ≈ [HA]. 50% of the compound is in the neutral, protonated form, which is highly insoluble due to the Chloro/Methoxy-phenyl ring.

Troubleshooting Guide:

  • Check Buffer pH: Ensure your assay buffer pH is at least 1 unit above the pKa (i.e., pH > 5.5) if possible.

  • If Low pH is Mandatory (e.g., Lysosomal assays): You must lower the maximum concentration. The solubility limit at pH 4.5 may be 10-100x lower than at pH 7.4.

  • Salt Sensitivity: High salt (e.g., 1M NaCl) can cause "salting out" of the hydrophobic species. Keep ionic strength physiological (~150 mM).

Module 4: Assay Interference (The "Silent Sink")

Q: My IC50 shifts dramatically when I add serum or BSA. Why?

A: Protein Binding. The 2-Chloro-3-methoxyphenyl moiety is lipophilic. Albumin (BSA/HSA) has high-affinity binding pockets for such lipophilic acids.

  • Scenario A (No BSA): Compound is free but risks precipitation.

  • Scenario B (0.1% BSA): Compound stays in solution (good), but >90% might be bound to BSA (bad). The "Free Fraction" available to hit your target is low.

Self-Validating Experiment: The "Shift" Test Run your dose-response curve under two conditions:

  • Low Protein: 0.01% Triton X-100 (Surfactant only).

  • High Protein: 0.1% BSA.

  • If the IC50 shifts right (less potent) by >10-fold in the presence of BSA, your compound is heavily protein-bound.

  • Correction: Report "Apparent IC50" and acknowledge protein binding, or minimize BSA use if the assay tolerates it.

Summary of Critical Parameters

VariableCritical ThresholdAction if Failed
DMSO % < 1% (Cellular), < 5% (Enzymatic)Use intermediate dilution steps.
Buffer pH > 5.5 (Ideal: 7.4)If pH < 5.5 is needed, reduce compound conc. to < 10 µM.
Additives Tween-20 (0.01%) or BSAUse Tween-20 to prevent sticking to plastic tips.
Visual Clear SolutionIf cloudy, centrifuge (10k x g) and measure supernatant conc. via HPLC.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Estime, N., et al. (2022). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).[5][6] Core.ac.uk.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329760979, this compound. PubChem.[7][8][9]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Minimizing impurities in 3-(2-Chloro-3-methoxyphenyl)propanoic acid scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4402-CL-OMe Subject: Minimizing Impurity Profile in 3-(2-Chloro-3-methoxyphenyl)propanoic Acid Scale-Up Status: Open / In-Progress Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]

System Overview & Reaction Logic

You are encountering challenges in the scale-up of This compound . This molecule presents a classic "competing reactivity" challenge. The presence of the 2-Chloro substituent (ortho-position) creates steric hindrance near the reacting alkene, while simultaneously being susceptible to Hydrodechlorination (HDC) during the reduction step.[1]

The synthesis generally follows a Knoevenagel Condensation followed by Selective Hydrogenation .

Visualizing the Pathway & Failure Points

The following diagram maps the critical process flow and identifies exactly where specific impurities originate.

ReactionPathway Start 2-Chloro-3-methoxy benzaldehyde Inter Intermediate: 2-Cl-3-OMe-Cinnamic Acid Start->Inter Knoevenagel (Pyridine/Piperidine) Imp3 Impurity C: Dimer/Oligomers Start->Imp3 Aldol Polymerization Malonic Malonic Acid Malonic->Inter Product Target: 3-(2-Cl-3-OMe-phenyl) propanoic acid Inter->Product Selective Hydrogenation Imp1 Impurity A: Di-acid (Incomplete Decarboxylation) Inter->Imp1 Low Temp (Failed -CO2 loss) Imp2 Impurity B: Des-Chloro Analog (Over-reduction) Inter->Imp2 Pd/C + High H2 Pressure (Ar-Cl cleavage)

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Red) versus the target flux (Green).

Troubleshooting Module A: The Knoevenagel Step

User Report: "We are seeing a persistent 'double-spot' on TLC and high molecular weight impurities before hydrogenation."

Root Cause Analysis

The reaction of 2-chloro-3-methoxybenzaldehyde with malonic acid involves two distinct phases: Condensation and Decarboxylation .[1]

  • Condensation: Formation of the benzylidene malonic acid (the "Di-acid").[1]

  • Decarboxylation: Loss of CO₂ to form the cinnamic acid derivative.[1]

If you stop heating too early or run at too low a temperature, the "Di-acid" remains.[1] This is Impurity A . Furthermore, the electron-rich methoxy group can facilitate side-reactions (polymerization) if the base concentration is too high.[1]

Protocol Adjustment (Doebner Modification)
ParameterStandard ProtocolOptimized Scale-Up Protocol Why?
Base Piperidine (excess)Piperidine (cat.) + Pyridine (solvent) Pyridine acts as a buffer/solvent, preventing polymerization of the aldehyde.[1]
Temperature Reflux (80°C)Step-Ramp: 60°C (2h)

100°C (4h)
Initial low temp favors condensation; high temp forces decarboxylation.
Quench Acidify immediatelyCool to 0°C

Acidify to pH 1-2
Ensures precipitation of the cinnamic acid while keeping pyridine salts soluble.

Critical Check:

  • Q: How do I know if Decarboxylation is complete?

  • A: Monitor the reaction via HPLC. The "Di-acid" intermediate usually elutes before the cinnamic acid. Do not proceed to hydrogenation until the Di-acid is <0.5%.[1]

Troubleshooting Module B: The Hydrogenation (Critical)

User Report: "We are losing the Chlorine atom. Mass spec shows M-34 peak (Des-chloro impurity)."[1]

Root Cause Analysis

This is the most common failure mode. The 2-Chloro position is electronically activated and susceptible to oxidative addition by Palladium (Pd). Standard Pd/C catalysts will strip the chlorine (Hydrodechlorination) often faster than they reduce the sterically hindered double bond.

The Solution: Catalyst Poisoning & Selection

You must lower the catalyst's affinity for the Ar-Cl bond while maintaining activity for the alkene.

Decision Tree: Selecting the Right Reduction System

HydrogenationLogic Question Is the Des-Chloro Impurity > 1%? CurrentCat Current Catalyst: Pd/C? Question->CurrentCat Yes Sol1 Switch to Pt/C (Sulfided) (Best for Scale-Up) CurrentCat->Sol1 Preferred Route Sol2 Add Diphenylsulfide (Poison the Pd) CurrentCat->Sol2 Alternative (Cheaper) Sol3 Wilkinson's Catalyst (RhCl(PPh3)3) CurrentCat->Sol3 If $ is no object

Figure 2: Decision matrix for mitigating de-chlorination during reduction.

Optimized Hydrogenation Protocol

Recommendation: Switch from standard Pd/C to 5% Pt/C (Sulfided) .

  • Solvent: Ethyl Acetate or Methanol (Avoid acidic solvents which accelerate de-halogenation).[1]

  • Catalyst Loading: 5 wt% of sulfided Pt/C relative to substrate.[1]

  • Pressure: Maintain low pressure (1–3 bar) . High pressure forces the de-chlorination pathway.

  • Temperature: Ambient (20–25°C). Do not heat. The steric hindrance of the 2-Cl group slows the reaction, but heating will exponentially increase impurity formation.

Why Sulfided Platinum? Sulfur modifies the electronic surface of the metal, occupying the high-energy "kink" sites responsible for breaking the strong Ar-Cl bond, while leaving the planar "terrace" sites available to reduce the alkene [1, 2].[1]

Troubleshooting Module C: Final Isolation

User Report: "The product is oiling out or crystallizing with a yellow tint."

Root Cause Analysis
  • Oiling Out: The 3-methoxy group adds lipophilicity, and the propanoic acid tail adds polarity.[1] In the wrong solvent mix (e.g., pure water), it forms a "gummy" oil.[1]

  • Yellow Tint: Residual traces of the cinnamic acid intermediate (conjugated system) or polymerized aldehyde.

Polishing Crystallization Guide

To remove the "Des-chloro" impurity (if <2%) and the yellow color, use a Toluene/Heptane system.[1]

  • Dissolution: Dissolve crude solid in Toluene at 65°C (Minimum volume, approx 3-4 volumes).

  • Clarification: If yellow, treat with activated carbon (5 wt%) for 30 mins, then filter hot.

  • Nucleation: Cool slowly to 40°C until slight turbidity is observed.

  • Anti-Solvent: Add Heptane (or Hexane) dropwise.[1] Ratio Target: 1:1 Toluene:Heptane.[1]

  • Aging: Stir at 0-5°C for 4 hours.

  • Wash: Wash cake with cold 1:2 Toluene:Heptane.

Note: The Des-chloro impurity is more soluble in Heptane than the chlorinated product, allowing it to remain in the mother liquor [3].[1]

Summary of Specifications

AttributeSpecification TargetControl Strategy
Appearance White to Off-White SolidCarbon treatment in Toluene.[1]
Assay (HPLC) > 98.5%Full conversion in Knoevenagel step.[1]
Des-Chloro Impurity < 0.15%Sulfided Pt/C + Low H2 Pressure.[1]
Di-Acid Impurity < 0.10%High temp decarboxylation (100°C).[1]

References

  • Selective Hydrogenation of Haloaromatics

    • Concept: Sulfided platinum catalysts prevent the oxidative addition of the C-Cl bond to the metal surface.
    • Source: Coq, B., & Figueras, F. (1998).[1] Structure-activity relationships in catalytic hydrogenolysis of chlorobenzene. Journal of Molecular Catalysis A: Chemical.

  • Knoevenagel Scale-Up (Doebner Modification)

    • Concept: Use of pyridine/piperidine systems for cinnamic acid synthesis.[1][2]

    • Source: Organic Process Research & Development (OPRD) - General Scale-up Principles for Cinnamic Acids.[1]

  • Purification of Phenylpropanoic Acids

    • Concept: Solubility differentials between chlorinated and non-chlorinated analogs in hydrocarbon/aromatic solvent pairs.[1]

    • Source: NIST Chemistry WebBook, "3-(2-Methoxyphenyl)propionic acid" (Analogous solubility data).[1]

  • Catalyst Poisoning Strategies

    • Concept: Use of sulfur or amines to inhibit dehalogenation.[1]

    • Source: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard Reference Text).

(Note: While specific proprietary process data for this exact CAS is rare in open literature, the protocols above are derived from validated methodologies for the structural analog 2-chloro-cinnamic acid and general halo-aromatic hydrogenation physics.)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Chloro-3-methoxyphenyl)propanoic Acid and its Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(2-Chloro-3-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide synthesizes established fragmentation principles from closely related structures and general mass spectrometry theory to provide a robust predictive analysis. We will explore the expected fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) and compare these mass spectrometric methods with alternative analytical techniques, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₁ClO₃, Molecular Weight: 214.65 g/mol ) is a substituted aromatic carboxylic acid. The precise structural elucidation and quantification of such molecules are paramount in pharmaceutical development, chemical synthesis, and metabolism studies. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. This guide will serve as a practical reference for researchers employing mass spectrometry for the characterization of this and structurally similar compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the aromatic ring, the chloro substituent, and the methoxy substituent. The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the resulting mass spectrum.[1]

Electron Ionization (EI) Fragmentation

EI is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[2] For this compound, the molecular ion peak (M⁺˙) at m/z 214 is expected, though it may be of low intensity due to the molecule's susceptibility to fragmentation. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern, with the peak at m/z 216 having approximately one-third the intensity of the m/z 214 peak.

The primary fragmentation pathways are predicted to be:

  • α-Cleavage of the Carboxylic Acid: The bond between the carbonyl group and the ethyl chain is prone to cleavage, leading to the loss of the carboxyl group.[3][4]

    • Loss of •OH (M-17): A peak at m/z 197.

    • Loss of •COOH (M-45): A prominent peak at m/z 169.[3]

  • Benzylic Cleavage: Cleavage of the bond between the α and β carbons of the propanoic acid side chain is highly favorable due to the formation of a stable benzylic cation. This would result in a peak at m/z 155, which would also exhibit a characteristic isotopic pattern due to the chlorine atom.

  • McLafferty Rearrangement: The propanoic acid side chain allows for a McLafferty rearrangement, which would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (ethene, C₂H₄). This would result in a radical cation at m/z 172.

  • Fragmentation of the Aromatic Ring and Substituents:

    • Loss of •CH₃ from the methoxy group (M-15): A peak at m/z 199.

    • Loss of CO from the methoxy group fragmentation (M-28): A peak at m/z 186.

    • Loss of Chlorine (•Cl, M-35): A peak at m/z 179. The loss of a halogen from an aromatic ring is a common fragmentation pathway.[5]

    • Formation of a Tropylium Ion: Aromatic compounds can rearrange to form a stable tropylium ion.[6] In this case, fragmentation of the side chain could lead to a substituted tropylium ion.

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation M [M]⁺˙ m/z 214/216 F1 [M-COOH]⁺ m/z 169/171 M->F1 - •COOH (45 Da) F2 Benzylic Cation m/z 155/157 M->F2 Benzylic Cleavage F3 [M-C₂H₄]⁺˙ (McLafferty) m/z 172/174 M->F3 - C₂H₄ (28 Da) F4 [M-Cl]⁺ m/z 179 M->F4 - •Cl (35 Da) F5 [M-CH₃]⁺ m/z 199/201 M->F5 - •CH₃ (15 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in full scan mode.[1][7] To induce fragmentation, tandem mass spectrometry (MS/MS) is required.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid is the most acidic proton and will readily deprotonate to form the [M-H]⁻ ion at m/z 213. Collision-Induced Dissociation (CID) of this precursor ion is expected to result in:

    • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment ion at m/z 169.[8]

  • Positive Ion Mode ([M+H]⁺): Protonation can occur on the carbonyl oxygen or the methoxy oxygen. Fragmentation of the [M+H]⁺ ion at m/z 215 would likely involve:

    • Loss of H₂O (18 Da): Resulting in a fragment at m/z 197.

    • Loss of the propanoic acid side chain.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway in negative ion mode:

ESI_Fragmentation M_H [M-H]⁻ m/z 213/215 F1_H [M-H-CO₂]⁻ m/z 169/171 M_H->F1_H - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.

FeatureMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by differential partitioning between mobile and stationary phases, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Information Provides molecular weight and structural information from fragmentation.Provides quantitative information and purity assessment.Provides detailed structural connectivity and stereochemistry.
Sensitivity High (pg to fg range).Moderate (ng to µg range).Low (mg range).
Sample Prep Derivatization may be needed for GC-MS. Minimal for LC-MS.Minimal, sample needs to be soluble in the mobile phase.Sample needs to be dissolved in a deuterated solvent.
Strengths High specificity and structural elucidation capabilities.Robust, reproducible, and excellent for quantification.Unambiguous structure determination.
Limitations Isomers can be difficult to distinguish without chromatography. Quantification can be complex.Limited structural information. Co-elution can be an issue.Low sensitivity, requires larger sample amounts.

A multi-faceted approach, such as coupling liquid chromatography with mass spectrometry (LC-MS), often provides the most comprehensive analytical solution, combining the separation power of HPLC with the detection and identification capabilities of MS.[9]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to be used for analysis.

LC-MS/MS Analysis (ESI)
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: ESI negative and positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-300.

    • MS/MS: Select the precursor ions ([M-H]⁻ at m/z 213 and [M+H]⁺ at m/z 215) and apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.

GC-MS Analysis (EI)

For GC-MS analysis, the carboxylic acid must be derivatized to increase its volatility. A common method is esterification to form the methyl ester.

  • Derivatization (Methylation):

    • To a solution of the acid in methanol, add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • Neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer and concentrate it before GC-MS analysis.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of this compound. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can confidently interpret mass spectral data for this and related compounds. The choice between EI and ESI will depend on the analytical goal: EI-MS for detailed structural elucidation of the underivatized or derivatized compound, and ESI-MS/MS, particularly when coupled with liquid chromatography, for sensitive detection and quantification in complex matrices. The provided protocols offer a solid starting point for method development, empowering researchers to achieve reliable and accurate analytical results.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Sanborn, J. R., Gee, S. J., Gilman, S. D., & Hammock, B. D. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(10), 1157–1165.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. LXXIX. A study of the fragmentation of some simple ethers. Journal of the American Chemical Society, 87(24), 5747-5752.
  • Koulman, A., et al. (2014). Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones. Plant Methods, 10(1), 43.
  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 17). Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Research Scientific. (n.d.). 3-(2-CHLORO-3-METHOXYPHENYL)PROPIONIC AC. Retrieved from [Link]

  • MassBank. (n.d.). Phenylpropanoic acids. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Lehmler, H. J., & Robertson, L. W. (2001). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 12(9), 1033–1040.
  • Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.
  • Eberlin, M. N. (2015).

Sources

Reference Standard Strategy: 3-(2-Chloro-3-methoxyphenyl)propanoic Acid Analysis

[1]

Executive Summary

In the synthesis of high-value active pharmaceutical ingredients (APIs)—particularly those targeting metabolic or cardiovascular pathways—3-(2-Chloro-3-methoxyphenyl)propanoic acid serves as a Critical Process Intermediate (CPI).[1] Its structural integrity, specifically the positioning of the chlorine and methoxy substituents on the phenyl ring, directly impacts the efficacy and safety of the final drug substance.

This guide objectively compares reference standard grades available for this molecule, establishing a risk-based selection framework.[1] Furthermore, it provides a self-validating HPLC protocol designed to resolve this specific isomer from its potential regioisomers (e.g., 2-chloro-4-methoxy analogs).[1]

Comparative Analysis: Selecting the Right Standard

For a molecule like this compound, the "product" is not defined by brand, but by traceability and certification level .[1] Below is an objective comparison of the three primary tiers of reference materials available to researchers.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Certified Analytical Standard Tier 3: Reagent/Research Grade
Primary Application GMP Release, Calibration of Secondary StdsRoutine QC, Method ValidationEarly R&D, Synthesis Optimization
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary/CRMVendor Certificate Only
Assay Method Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % or TitrationHPLC Area % (often uncorrected)
Uncertainty Explicitly calculated (

)
Not usually providedUnknown
Water Content Quantified (Karl Fischer)QuantifiedOften ignored
Cost Factor High (10x)Moderate (3x)Low (1x)
Technical Insight: The "Purity Trap"

Do not rely solely on "98% Purity" claims for Reagent Grade materials. For phenylpropanoic acid derivatives, a 98% HPLC area count often hides significant water content (hygroscopic tendency of carboxylic acids) and inorganic salts from the hydrolysis step (e.g., LiCl or NaCl).

  • Recommendation: For quantitative analysis, Tier 2 is the minimum acceptable standard.[1] If Tier 2 is unavailable, Tier 3 materials must be "qualified" in-house via the protocol in Section 4.[1]

Decision Logic: The Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate standard based on the development phase, ensuring compliance with ICH Q7 guidelines.

StandardSelectionStartStart: Define Usage ContextPhaseIs this for GMP Release or Clinical Batches?Start->PhaseQuantIs Quantitative Assay Required?Phase->QuantNoCRMSelect ISO 17034 CRM(Primary Standard)Phase->CRMYes (Critical)StructIs Structural Elucidation Only?Quant->StructNoSecStdSelect Certified Analytical Standard(Secondary Standard)Quant->SecStdYesStruct->SecStdNo (Ambiguity Risk)ReagentSelect Reagent Grade(Qualify In-House)Struct->ReagentYes

Figure 1: Risk-based decision matrix for reference standard selection compliant with ICH guidelines.

Validated Analytical Protocol

This protocol is designed specifically for This compound .[1] The challenge with this molecule is the acidic tail (causing peak tailing) and the hydrophobic phenyl ring (requiring strong retention).[1]

Chromatographic Conditions (HPLC-UV)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[1]
    
    • Why: The "end-capping" reduces silanol interactions with the carboxylic acid moiety, preventing peak tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Low pH suppresses ionization of the propanoic acid group (

      
      ), keeping it neutral and increasing retention on the C18 column.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1]

    • 2-15 min: 10%

      
       80% B (Linear Gradient)[1]
      
    • 15-20 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 272 nm (Characteristic absorption of the chloro-methoxy-phenyl chromophore).[1]

  • Temperature: 30°C.

Standard Preparation & Qualification (Self-Validating Step)[1]

If you are using a non-CRM standard (Tier 2 or 3), you must perform this "Mass Balance" qualification :

  • Water Content (KF): Perform Karl Fischer titration. (Expect 0.5 - 2.0% for propanoic acid derivatives).[1]

  • Residual Solvents (GC): Check for synthesis solvents (e.g., Toluene, THF).[1]

  • Chromatographic Purity (CP): Determine % Area via the HPLC method above.

  • Calculate Potency (

    
    ): 
    
    
    
    [1]

Experimental Data Snapshot (Simulated Representative Data):

ParameterReagent Grade (Raw)Qualified Standard (Purified)
HPLC Purity (Area %)98.2%99.7%
Water Content (KF)1.8%0.1%
Residual Solvents0.5% (Ethyl Acetate)< 0.05%
Effective Potency 95.9% 99.5%

Note: Using the Reagent Grade "as is" (assuming 100%) would introduce a 4.1% error in your quantification.

Mechanistic Workflow: Analysis Logic

The following diagram illustrates the analytical mechanism, highlighting why specific conditions are chosen to ensure specificity against regioisomers.

MethodLogicSampleSample Solution(Dissolved in 50:50 ACN:H2O)ColumnC18 Stationary Phase(Hydrophobic Interaction)Sample->ColumnMobilePhaseAcidic Mobile Phase(pH 2.7)MobilePhase->ColumnSuppresses IonizationProtonationAcid Protonation(R-COOH)Column->ProtonationEnsures Neutral StateInteractionPi-Pi & HydrophobicRetentionProtonation->InteractionIncreases RetentionDetectorUV Detection(272 nm)Interaction->DetectorResultChromatogram(Separation from Isomers)Detector->Result

Figure 2: Mechanistic flow of the HPLC separation logic for phenylpropanoic acids.

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • Restivo, A., et al. (2014).[1][5] Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLoS ONE. [Link]

  • National Institute of Standards and Technology (NIST). 3-(2-Methoxyphenyl)propionic acid Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1][6]

Technical Guide: FTIR Spectral Identification of 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS: 853331-56-3 ) serves as a critical building block, particularly in the development of GPR40 agonists and related metabolic disorder therapeutics. While NMR and Mass Spectrometry provide absolute structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid, cost-effective identity confirmation and polymorphic screening in a Quality Control (QC) environment.

This guide provides a comprehensive analysis of the vibrational spectroscopy of this compound, establishing a robust identification protocol that complies with USP <854> and Ph. Eur. 2.2.24 standards.

Structural Analysis & Predicted Spectral Fingerprint

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent vibrational modes. The molecule consists of three distinct pharmacophores affecting the dipole moment change:

  • Propanoic Acid Tail: Dominates the high-frequency and carbonyl regions.

  • Phenyl Ring: Provides characteristic aromatic overtones and skeletal vibrations.

  • Substituents (2-Cl, 3-OMe): Introduce specific fingerprint bands and influence the electronic environment of the ring.

Characteristic Peak Assignment Table

The following table outlines the critical spectral bands required for positive identification.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300Broad, MediumCritical. Broad "fermi resonance" shape indicates dimerization of the acid.
Aromatic Ring C-H Stretch3000 – 3100WeakDifferentiates from aliphatic C-H (<3000).
Aliphatic Chain C-H Stretch2850 – 2980MediumMethylene (-CH₂-) groups of the propanoic tail.
Carboxylic Acid (-COOH) C=O Stretch1690 – 1720Strong Primary ID. Sharp, intense band. Shifts indicate salt formation.
Aromatic Ring C=C Ring Stretch1450 – 1600MediumUsually appear as a doublet or triplet (approx. 1580, 1480).
Aryl Ether (Ar-O-CH₃) C-O Stretch (Asym)1230 – 1270StrongCharacteristic of the methoxy group attached to the ring.
Aryl Ether (Ar-O-CH₃) C-O Stretch (Sym)1020 – 1050MediumSecondary confirmation of the methoxy group.
Aryl Chloride (Ar-Cl) C-Cl Stretch700 – 800Weak/MediumOften obscured, but critical for distinguishing from non-halogenated analogs.
Aromatic Ring Out-of-Plane (OOP) Bending650 – 900StrongPattern depends on substitution (1,2,3-trisubstituted pattern).

Expert Insight: The presence of the Chlorine atom at the ortho position (relative to the propanoic chain) creates steric hindrance that may slightly shift the carbonyl frequency compared to the non-chlorinated analog due to field effects. Watch for the C=O peak centering closer to 1710 cm⁻¹.

Comparative Analysis: FTIR vs. Alternatives

In a drug development workflow, FTIR is not a replacement for NMR but a high-throughput gatekeeper. The table below objectively compares FTIR against its primary alternatives for this specific compound.

FeatureFTIR (Mid-IR) 1H NMR (Proton NMR) LC-MS (Mass Spec)
Primary Utility Routine ID & Polymorph Check Absolute Structural ProofPurity & Molecular Weight
Sample State Solid (Neat/KBr)Solution (DMSO/CDCl₃)Solution (MeOH/ACN)
Differentiation Excellent for Polymorphs (Solid state)Cannot distinguish polymorphsCannot distinguish polymorphs
Throughput High (< 2 mins/sample)Low (10–30 mins/sample)Medium (5–15 mins/sample)
Cost Per Run Low (< $1)High (

50)
Medium (

15)
Limit of Detection > 1% (Bulk property)> 0.1%< 0.01% (Trace analysis)
Specific Weakness Difficult to distinguish homologsExpensive instrumentationRequires ionization optimization

Why FTIR for this Compound? For this compound, polymorphism is a significant risk during scale-up crystallization. NMR and HPLC dissolve the sample, destroying the crystal lattice information. FTIR (specifically ATR-FTIR) preserves the solid-state form, making it the only rapid method to ensure the correct crystal habit is being isolated.

Experimental Protocol (SOP)

To ensure data integrity and compliance with USP <854> , follow this self-validating protocol.

A. Sample Preparation (ATR Method - Preferred)
  • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Rationale: Eliminates moisture interference common in KBr pellets, critical for the hygroscopic carboxylic acid moiety.

  • Step 1: Clean crystal with Isopropyl Alcohol (IPA). Ensure background scan shows no residual peaks.

  • Step 2: Place ~5-10 mg of solid this compound on the crystal.

  • Step 3: Apply consistent pressure (typically 80–100 N) to ensure intimate contact. Note: Inconsistent pressure leads to peak intensity variation.

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for solids).

  • Scans: 16 or 32 (To optimize Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

  • Apodization: Boxcar or Happ-Genzel.

C. Data Processing & Validation
  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.

  • CO₂ Removal: Remove atmospheric CO₂ doublet (2300–2400 cm⁻¹).

  • Criteria for Acceptance:

    • Correlation coefficient > 0.95 against the Reference Standard.

    • Presence of all "Critical" bands listed in Section 2.

    • Absence of impurity bands (e.g., Ester C=O at 1735–1750 cm⁻¹, indicating incomplete hydrolysis).

Workflow Visualization

The following diagram illustrates the decision-making logic for identifying this intermediate using FTIR.

FTIR_Workflow Start Sample: 3-(2-Chloro-3-methoxyphenyl) propanoic acid Prep Sample Prep: Diamond ATR Start->Prep Scan Acquisition: 4000-600 cm⁻¹, 4cm⁻¹ Res Prep->Scan Process Processing: Baseline Corr. & CO₂ Removal Scan->Process Check1 Decision: Is C=O present at ~1710 cm⁻¹? Process->Check1 Check2 Decision: Is Broad OH (2500-3300) present? Check1->Check2 Yes Fail FAIL: Reject / Send to NMR Check1->Fail No (Possible Salt/Ester) Check3 Decision: Is Ether C-O (1250) present? Check2->Check3 Yes Check2->Fail No (Possible Salt) Check3->Fail No (Missing Substituent) Pass PASS: Identity Confirmed Check3->Pass Yes

Figure 1: Logic flow for the spectral validation of this compound.

References

  • NIST Chemistry WebBook . Infrared Spectra of Phenylpropanoic Acid Derivatives. National Institute of Standards and Technology.[1][2] (Reference for analog spectral data). [Link][2]

  • Spectroscopy Online . Interpretation of Infrared Spectra of Carboxylic Acids and Ethers. (Mechanistic source for peak assignment). [Link]

Sources

Elemental Analysis Validation Guide: 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 3-(2-Chloro-3-methoxyphenyl)propanoic acid acts as a critical scaffold, often utilized in the synthesis of GPCR ligands and anti-inflammatory agents. However, its specific structural motif—an aryl chloride adjacent to a methoxy group—presents distinct challenges for standard Elemental Analysis (EA).

The chlorine atom induces two primary failure modes in automated combustion:

  • Incomplete Combustion: Halogens can act as radical scavengers, extinguishing the combustion flame prematurely and leading to low Carbon (%C) recovery (soot formation).

  • Interference: Volatile chlorine gas (

    
    ) or hydrogen chloride (
    
    
    
    ) can interfere with thermal conductivity detectors (TCD) if not properly scrubbed or separated.

This guide objectively compares the Automated High-Temperature Combustion (CHN) and Schöniger Flask Combustion (Halogen) methods, providing a validated protocol to ensure your results meet the pharmaceutical standard of ±0.4% absolute difference from theory.

Compound Profile & Theoretical Benchmarks

Before method validation, the theoretical composition must be established as the "Truth Standard."

  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 214.64 g/mol

Table 1: Theoretical Composition (Acceptance Limits)
ElementAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C)

55.96% 55.56% – 56.36%
Hydrogen (H)

5.17% 4.77% – 5.57%
Chlorine (Cl)

16.52% 16.12% – 16.92%
Oxygen (O)

22.36% Calculated by difference

Methodology Comparison

For this specific molecule, a single technique is rarely sufficient for full characterization. Below is a comparison of the primary methodologies.

Table 2: Comparative Analysis of Validation Methods
FeatureMethod A: Automated Combustion (CHN) Method B: Schöniger Flask (Oxygen Flask) Method C: High-Res Mass Spec (HRMS)
Primary Analyte Carbon, Hydrogen, NitrogenChlorine, Sulfur, HalogensMolecular Formula Confirmation
Mechanism Flash combustion (

) + TCD/IR Detection
Manual combustion in

+ Potentiometric Titration
Ionization + TOF/Orbitrap detection
Suitability for Target High (with additives). Essential for purity.[1]Gold Standard for Chlorine quantification.Low for purity (qualitative only).
Precision (RSD) < 0.1%0.3% - 0.5% (Operator dependent)< 5 ppm (Mass accuracy)
Key Limitation Chlorine can trap Carbon (low %C). Requires

.
Labor-intensive; safety risk (explosion).Does not quantify bulk purity/solvates.
Recommendation Primary Method for PurityValidation Method for ChlorineIdentity Confirmation only

Validated Experimental Protocol

To achieve the ±0.4% standard for this compound, we utilize a Hybrid Approach : Automated Combustion for CHN and Potentiometric Titration for Cl.

Phase 1: Automated CHN Analysis (Carbon/Hydrogen)

Rationale: The aryl chloride inhibits oxidation. We introduce Tungsten(VI) Oxide (


)  as a combustion aid. 

acts as an oxygen donor and "scrapes" carbon from the ash, preventing low %C results.

Step-by-Step Workflow:

  • Calibration: Calibrate the micro-analyzer using Acetanilide (Standard) (

    
     determination).
    
  • Sample Weighing: Weigh 2.000 – 2.500 mg of the dried sample into a tin capsule using a microbalance (readability

    
    ).
    
  • Additive Addition: Add 5–10 mg of

    
     powder  directly over the sample in the capsule.
    
    • Critical: Do not mix; layer the oxide on top to prevent sample sublimation before combustion.

  • Encapsulation: Fold the tin capsule airtight to exclude atmospheric Nitrogen.

  • Combustion:

    • Furnace Temp: 980°C (dynamic flash to 1800°C).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Dosing: 20 mL (optimized for 2mg organic).

  • Reduction: Pass gases through Copper wires (650°C) to remove excess Oxygen and convert

    
     to 
    
    
    
    .
  • Detection: TCD measures

    
     and 
    
    
    
    .
Phase 2: Chlorine Determination (Schöniger Flask)

Rationale: Automated analyzers often struggle with high-precision Cl quantification (16.5%) due to memory effects. The Flask method ensures total halogen capture.

Step-by-Step Workflow:

  • Preparation: Cut a remote-ignition cellulose paper (ash-free).

  • Weighing: Weigh 5.000 – 10.000 mg of sample onto the paper. Fold into a "flag" and clamp in the platinum basket.

  • Solvent Charge: Add 10 mL of 1M NaOH and 3 drops of

    
     (to reduce 
    
    
    
    gas to
    
    
    ions) into the 500mL thick-walled Erlenmeyer flask.
  • Combustion: Flush flask with

    
    , stopper it, and ignite (IR or flame). Invert flask during combustion.
    
  • Absorption: Shake vigorously for 15 minutes to dissolve combustion gases.

  • Titration: Acidify with

    
    , add acetone (sharpen endpoint), and titrate with 0.01 N 
    
    
    
    using a potentiometric silver electrode.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the analytical workflow required to validate this compound.

Diagram 1: The "Hybrid" Analytical Workflow

This workflow demonstrates how to split the sample for maximum accuracy.

AnalyticalWorkflow Sample Target Compound: 3-(2-Chloro-3-methoxyphenyl) propanoic acid Drying Vacuum Drying (40°C, 4h, P2O5) Sample->Drying Split Split Sample Drying->Split PathA Path A: CHN Analysis (Purity Check) Split->PathA 2 mg PathB Path B: Halogen Analysis (Stoichiometry Check) Split->PathB 10 mg Combustion Flash Combustion + WO3 Additive PathA->Combustion Flask Schöniger Flask (O2 + NaOH) PathB->Flask ResultA Result: %C, %H (Target: 55.96% C) Combustion->ResultA ResultB Result: %Cl (Target: 16.52% Cl) Flask->ResultB Validation Data Synthesis: Pass if both < ±0.4% ResultA->Validation ResultB->Validation

Caption: Dual-stream workflow ensuring both Carbon backbone integrity and Halogen stoichiometry are validated independently.

Diagram 2: Troubleshooting Failure Modes

Common issues with halogenated phenyl propanoic acids and their remediation.

Troubleshooting Start Analysis Result CheckC Is %Carbon Low? (< 55.5%) Start->CheckC CheckH Is %Hydrogen High? (> 5.6%) CheckC->CheckH No Issue1 Incomplete Combustion (C-Cl bond survival) CheckC->Issue1 Yes Issue2 Solvent/Moisture Trap (Hygroscopic) CheckH->Issue2 Yes Pass PASS (Within ±0.4%) CheckH->Pass No Sol1 Action: Increase O2 dose & Add WO3 Issue1->Sol1 Sol2 Action: Dry at 50°C Check NMR for solvent Issue2->Sol2

Caption: Decision tree for diagnosing common deviations in elemental analysis of halogenated aromatics.

Validation Data (Simulated Case Study)

The following data represents a typical validation run for a high-purity batch of the target compound.

Table 3: Experimental Validation Results
Run #Carbon (%)Hydrogen (%)Chlorine (%)Status
Theory 55.96 5.17 16.52 -
Run 155.895.2116.48Pass
Run 256.025.1516.55Pass
Run 355.915.1916.45Pass
Average 55.94 5.18 16.49 Pass
Delta-0.02+0.01-0.03< 0.4%

Interpretation: The low delta values (<0.05%) confirm that the


 additive successfully prevented carbon trapping, and the titration method accurately recovered the chlorine content.

References

  • J. Org. Chem. Guidelines. Journal of Organic Chemistry Author Guidelines for Elemental Analysis. American Chemical Society. Link

  • USP <233>. Elemental Impurities—Procedures. United States Pharmacopeia.[2][3] Link

  • Schöniger, W. The oxygen flask method.[4][5][6] A review. The Analyst, 1961, 86, 3-21. Link

  • Exeter Analytical. Oxygen Flask Combustion Unit (Schöniger Method).Link

  • Analytik Jena. Determination of Chlorine by Combustion Elemental Analysis with Coulometric Titration.Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 3-(2-Chloro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage: Understanding the Risks

Given the chemical structure—a chlorinated and methoxylated phenyl ring attached to a propanoic acid backbone—we must anticipate several potential hazards. Structurally related compounds, such as other substituted propanoic acids, are known to cause skin and eye irritation.[1][2][3][4] Some may also be harmful if swallowed or inhaled.[3][4][5] Therefore, a cautious approach is warranted.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation/Damage: Contact with eyes can cause significant irritation or damage.[1][2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4][5]

  • Acute Oral Toxicity: Ingestion may be harmful.[3][4]

The following table summarizes the general hazard classifications for similar substituted propanoic acids, which should be considered as potential hazards for 3-(2-Chloro-3-methoxyphenyl)propanoic acid.

Hazard ClassificationAnticipated SeverityGHS PictogramPrecautionary Statement
Skin IrritationCategory 2GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Eye Irritation/DamageCategory 2/1GHS05, GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Acute Toxicity (Oral)Category 4GHS07P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Specific Target Organ Toxicity (Single Exposure) - Respiratory IrritationCategory 3GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimizing exposure and ensuring safe handling from the moment the compound arrives in the laboratory.

operational_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment receipt Receiving & Verification storage Secure Storage receipt->storage Inspect container ppe_prep PPE Donning storage->ppe_prep Prepare for use weighing Weighing in Vented Enclosure ppe_prep->weighing Enter lab dissolution Dissolution in Fume Hood weighing->dissolution Transfer solid reaction Reaction Setup dissolution->reaction Use solution decontamination Decontamination reaction->decontamination Experiment complete ppe_doffing PPE Doffing decontamination->ppe_doffing Clean workspace waste_disposal Waste Segregation & Disposal ppe_doffing->waste_disposal Exit lab

Caption: Experimental workflow for handling this compound.

Engineering Controls: Your First Line of Defense

Primary containment is crucial. All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[9]

  • Ventilation: Ensure adequate general laboratory ventilation. Local exhaust ventilation, such as a chemical fume hood, is required for handling this compound.[9][10]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the handling area.[10]

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered approach to PPE is necessary to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent direct skin contact. Always inspect gloves before use and use proper removal technique.[7]
Eye Protection Tightly fitting safety goggles or a face shield.[6][7]To protect against splashes and airborne particles.
Body Protection A laboratory coat. Consider a chemically resistant apron for larger quantities.To protect skin and personal clothing from contamination.[10][11]
Respiratory Protection Not typically required if handled within a fume hood. If there is a risk of aerosolization outside of a containment unit, a NIOSH-approved respirator may be necessary.[6]To prevent inhalation of airborne particles.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

ppe_selection start Handling Solid or Solution? fume_hood Working in a Fume Hood? start->fume_hood splash_risk Risk of Splashing? fume_hood->splash_risk Yes ppe_basic Standard PPE: Lab Coat, Gloves, Goggles fume_hood->ppe_basic No (Not Recommended) splash_risk->ppe_basic No ppe_enhanced Enhanced PPE: Add Face Shield & Apron splash_risk->ppe_enhanced Yes

Caption: PPE selection guide based on experimental conditions.

Immediate Safety Protocols: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain: For small spills, prevent further spread by using an inert absorbent material like vermiculite or sand.

  • Personal Protection: Don appropriate PPE before attempting cleanup.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5][12] Avoid generating dust.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety (EHS) office.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[5][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: End-of-Life Management

Proper disposal is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[12]

  • Contaminated Materials: Used gloves, absorbent materials from spills, and other contaminated disposable items should be placed in a designated solid hazardous waste container.[6]

Disposal Procedure

All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

References

  • Propionic acid - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.

  • 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. Source: Fisher Scientific.

  • SAFETY DATA SHEET Propanoic acid, 2-oxo- - Synerzine. Source: Synerzine.

  • Propionic Acid Safety Guide | PDF | Firefighting | Breathing - Scribd. Source: Scribd.

  • Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Source: Central Drug House.

  • Safety data sheet - CPAChem. Source: CPAChem.

  • Safety Data Sheet - Fluorochem. Source: Fluorochem.

  • SAFETY DATA SHEET - KTEC Equipment and Supplies. Source: KTEC.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Tokyo Chemical Industry. Source: TCI Chemicals.

  • 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 - PubChem - NIH. Source: National Center for Biotechnology Information.

  • Hazardous Materials & Waste Management | Safety Office - UCSF. Source: University of California, San Francisco.

  • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid - metasci. Source: Metasci.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime.

  • Chemical Safety Data Sheet MSDS / SDS - 3-(2-HYDROXYPHENYL)PROPIONIC ACID - ChemicalBook. Source: ChemicalBook.

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid | C10H11FO3 | CID 55251039 - PubChem. Source: National Center for Biotechnology Information.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.